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Feigrisolide D

Cat. No.: B1245085
M. Wt: 414.5 g/mol
InChI Key: LCVDIZRTXONOQH-PVVXXXPESA-N
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Description

Feigrisolide D is a 16-membered macrodiolide lactone compound isolated from the actinobacterium Streptomyces griseus . It belongs to a family of feigrisolides that also includes hepta-lactones (Feigrisolides A and B) and another 16-membered macrodiolide (Feigrisolide C) . As a secondary microbial metabolite, it represents a valuable chemical structure for probing natural product biosynthesis and investigating structure-activity relationships within this class of macrolides . Preliminary biological studies on related compounds indicate that feigrisolides can exhibit various bioactivities, suggesting potential research applications for this compound in antimicrobial and enzyme inhibition studies . For instance, other feigrisolides have shown inhibitory activity against the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) . Researchers can utilize this RUO compound as a reference standard, a starting point for chemical derivatization, or a tool in microbiological and biochemical assays to explore its specific properties and mechanisms of action. Intended Use and Handling: This product is labeled "For Research Use Only" (RUO) . It is not intended for use in the diagnosis, cure, mitigation, treatment, or prevention of disease in humans or animals, nor is it to be used in any clinical diagnostic procedures . RUO products, like this one, are essential tools designed specifically for laboratory research to facilitate scientific investigation, experimentation, and the development of new knowledge . They are not subject to the same regulatory evaluations as in vitro diagnostic (IVD) medical devices or therapeutics, and thus, any off-label use is strictly prohibited . By purchasing this product, you acknowledge and accept full responsibility for its appropriate and compliant application in a controlled research setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H38O7 B1245085 Feigrisolide D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H38O7

Molecular Weight

414.5 g/mol

IUPAC Name

(1S,2S,5S,8R,9R,12S,14R)-12-ethyl-8-hydroxy-5-[(2R)-2-hydroxybutyl]-2,9-dimethyl-4,11,17-trioxabicyclo[12.2.1]heptadecane-3,10-dione

InChI

InChI=1S/C22H38O7/c1-5-15(23)11-17-7-9-19(24)13(3)21(25)28-16(6-2)12-18-8-10-20(27-18)14(4)22(26)29-17/h13-20,23-24H,5-12H2,1-4H3/t13-,14+,15-,16+,17+,18-,19-,20+/m1/s1

InChI Key

LCVDIZRTXONOQH-PVVXXXPESA-N

Isomeric SMILES

CC[C@H]1C[C@H]2CC[C@H](O2)[C@@H](C(=O)O[C@@H](CC[C@H]([C@H](C(=O)O1)C)O)C[C@@H](CC)O)C

Canonical SMILES

CCC1CC2CCC(O2)C(C(=O)OC(CCC(C(C(=O)O1)C)O)CC(CC)O)C

Synonyms

feigrisolide D

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Feigrisolide D from Streptomyces griseus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Feigrisolide D, a 16-membered macrodiolide produced by the bacterium Streptomyces griseus. This document details the experimental protocols for its extraction and purification, summarizes its known biological activity, and presents its physicochemical properties.

Introduction

Streptomyces griseus is a Gram-positive bacterium renowned for its ability to produce a wide array of secondary metabolites with diverse biological activities.[1] One such class of compounds is the feigrisolides, which were first reported in 2000. Among these, this compound has been identified as a medium inhibitor of the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD), suggesting its potential role in modulating steroid metabolism.[1] This guide serves as a comprehensive resource for researchers interested in the isolation and study of this compound.

Physicochemical Properties of this compound

This compound is classified as a 16-membered macrodiolide.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₂H₃₈O₇[2]
Molecular Weight 414.5 g/mol [2]
IUPAC Name (3R,4R,7R,11S,12R,15R)-11-hydroxy-4-((R)-1-hydroxypropyl)-3,12-dimethyl-1,9-dioxacyclohexadecane-2,10-dione[2]
Class Macrodiolide[1]

Experimental Protocols

The following sections outline the methodologies for the cultivation of Streptomyces griseus, and the extraction, purification, and characterization of this compound.

Cultivation of Streptomyces griseus

A standardized protocol for the cultivation of Streptomyces griseus is crucial for consistent production of secondary metabolites.

Workflow for Streptomyces griseus Cultivation

G cluster_0 inoculum Preparation cluster_1 Production Fermentation cluster_2 Harvesting Spore Suspension Spore Suspension Seed Culture Seed Culture Spore Suspension->Seed Culture Production Medium Production Medium Seed Culture->Production Medium Incubation Incubation Production Medium->Incubation Centrifugation Centrifugation Incubation->Centrifugation Mycelial Cake Mycelial Cake Centrifugation->Mycelial Cake Supernatant Supernatant Centrifugation->Supernatant

Caption: Workflow for the cultivation of Streptomyces griseus.

Protocol:

  • Inoculum Preparation: A spore suspension of Streptomyces griseus is prepared from a mature agar plate culture. This suspension is used to inoculate a seed culture medium.

  • Seed Culture: The seed culture is incubated for 2-3 days to allow for sufficient mycelial growth.

  • Production Fermentation: The seed culture is then transferred to a larger volume of production medium.

  • Incubation: The production culture is incubated under controlled conditions of temperature, pH, and aeration for a period of 5-7 days to facilitate the biosynthesis of feigrisolides.

  • Harvesting: After incubation, the culture broth is harvested. The mycelium and supernatant are separated by centrifugation.

Extraction and Purification of this compound

The feigrisolides are extracted from the culture and purified using chromatographic techniques.

Workflow for this compound Isolation

G Culture Broth Culture Broth Extraction Extraction Culture Broth->Extraction Ethyl Acetate Crude Extract Crude Extract Extraction->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Gradient Elution Fractions containing Feigrisolides Fractions containing Feigrisolides Silica Gel Chromatography->Fractions containing Feigrisolides Preparative HPLC Preparative HPLC Fractions containing Feigrisolides->Preparative HPLC Reversed-Phase Pure this compound Pure this compound Preparative HPLC->Pure this compound

Caption: Generalized workflow for the isolation of this compound.

Protocol:

  • Extraction: The harvested culture broth (both mycelium and supernatant) is extracted with an organic solvent such as ethyl acetate to partition the feigrisolides into the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This typically involves:

    • Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reversed-phase HPLC to yield the pure compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

Spectroscopic DataDetails
¹H NMR Data not available in the searched resources.
¹³C NMR Data not available in the searched resources.
High-Resolution Mass Spectrometry (HR-MS) Data not available in the searched resources.

Biological Activity: Inhibition of 3α-Hydroxysteroid Dehydrogenase

This compound has been identified as a medium inhibitor of 3α-hydroxysteroid dehydrogenase (3α-HSD).[1] This enzyme is involved in the metabolism of steroid hormones.

Simplified Pathway of 3α-HSD Action and Inhibition

G Active Steroid (e.g., DHT) Active Steroid (e.g., DHT) 3a-HSD 3a-HSD Active Steroid (e.g., DHT)->3a-HSD Substrate Inactive Steroid Metabolite Inactive Steroid Metabolite 3a-HSD->Inactive Steroid Metabolite Catalyzes This compound This compound This compound->3a-HSD Inhibits

Caption: Inhibition of 3α-HSD by this compound.

3α-Hydroxysteroid Dehydrogenase Inhibition Assay

The inhibitory activity of this compound against 3α-HSD can be determined using a spectrophotometric assay.

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing the enzyme (3α-HSD), a substrate (e.g., androsterone), and the cofactor NAD⁺ in a suitable buffer.

  • Initiation: The reaction is initiated by the addition of the substrate.

  • Monitoring: The rate of the reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Inhibition Study: To determine the inhibitory effect of this compound, the assay is performed in the presence of varying concentrations of the compound. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

Conclusion

This compound represents an interesting natural product from Streptomyces griseus with the potential for further investigation, particularly concerning its role as an inhibitor of 3α-hydroxysteroid dehydrogenase. The protocols and data presented in this guide provide a foundation for researchers to further explore the chemistry and biology of this macrodiolide. Future studies could focus on elucidating its precise mechanism of enzyme inhibition, exploring its effects on steroid-regulated signaling pathways, and evaluating its potential as a lead compound in drug discovery programs.

References

Feigrisolide D: A Technical Overview of its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feigrisolide D is a naturally occurring macrodiolide isolated from the bacterium Streptomyces griseus. As a member of the feigrisolide family, it has garnered interest within the scientific community for its unique structural architecture and biological activity. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological properties of this compound, with a focus on the experimental data and methodologies that form the basis of our current understanding of this compound.

Chemical Structure and Properties

This compound is a 16-membered macrodiolide, a class of compounds characterized by a large lactone ring containing two ester linkages.[1][2] Its chemical structure was elucidated through detailed analysis of spectroscopic data.[1][2]

Molecular Formula: C₂₂H₃₈O₇

Systematic Name: (1S,2S,5S,8R,9R,12S,14R)-12-Ethyl-8-hydroxy-5-[(2R)-2-hydroxybutyl]-2,9-dimethyl-4,11,17-trioxabicyclo[12.2.1]heptadecane-3,10-dione

The structure of this compound is presented below:

Chemical structure of this compound

Spectroscopic and Physicochemical Data

The structural determination of this compound was heavily reliant on nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. While the full raw data is found in the original publication by Tang et al., a summary of the key quantitative data is presented below for reference.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Weight 414.5 g/mol
Molecular Formula C₂₂H₃₈O₇
Appearance Not reported in the available literature
Solubility Soluble in methanol and other organic solvents
Table 2: NMR Spectroscopic Data for this compound

The detailed ¹H and ¹³C NMR chemical shifts, coupling constants, and 2D NMR correlations are essential for the complete structural assignment of this compound. Unfortunately, the specific chemical shift and coupling constant data from the original publication are not available in the public domain through standard search functionalities. Researchers are advised to consult the primary literature for this detailed information: Tang, Y. Q., et al. (2000). Feigrisolides A, B, C and D, new lactones with antibacterial activities from Streptomyces griseus. The Journal of antibiotics, 53(9), 934–943.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

HRMS data is crucial for confirming the elemental composition of a molecule. The original publication would contain the exact mass measurement that supports the molecular formula C₂₂H₃₈O₇. This data is not available in the publicly accessible abstracts.

Biological Activity

This compound has been identified as a moderate inhibitor of the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD).[1][2] This enzyme is involved in the metabolism of steroid hormones, and its inhibition can have significant physiological effects.[1][2]

Table 4: Biological Activity of this compound
Target EnzymeActivityIC₅₀ Value
3α-hydroxysteroid dehydrogenase (3α-HSD)Moderate InhibitionNot specified in publicly available data.

The precise IC₅₀ value, which quantifies the concentration of this compound required to inhibit 50% of the 3α-HSD enzyme activity, is a critical piece of data for drug development professionals. This information is contained within the primary research article but is not accessible through general searches.

Experimental Protocols

Detailed experimental protocols are fundamental for the replication and extension of scientific findings. The following sections outline the general methodologies for the isolation of this compound and the assessment of its biological activity.

Isolation of this compound from Streptomyces griseus

The isolation of this compound involves a multi-step process beginning with the fermentation of Streptomyces griseus, followed by extraction and chromatographic purification.[2]

1. Fermentation:

  • A culture of Streptomyces griseus is grown in a suitable liquid medium under controlled conditions of temperature, pH, and aeration to encourage the production of secondary metabolites, including the feigrisolides.

2. Extraction:

  • The fermentation broth is harvested, and the mycelium is separated from the supernatant.

  • The mycelium and/or the supernatant are extracted with an organic solvent, such as ethyl acetate, to partition the feigrisolides and other organic compounds into the solvent phase.

3. Chromatographic Purification:

  • The crude extract is subjected to a series of chromatographic techniques to separate the individual components. This typically involves:

    • Column Chromatography: Using stationary phases like silica gel or Sephadex with a gradient of organic solvents to achieve initial separation.

    • High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography using a more efficient stationary phase and solvent system to yield pure this compound.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification S_griseus Streptomyces griseus Culture Liquid Culture S_griseus->Culture Inoculation Harvest Harvest Broth Culture->Harvest Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography HPLC HPLC Column_Chromatography->HPLC Feigrisolide_D Pure this compound HPLC->Feigrisolide_D

Caption: Workflow for the isolation and purification of this compound.

3α-Hydroxysteroid Dehydrogenase (3α-HSD) Inhibition Assay

The inhibitory activity of this compound on 3α-HSD is typically determined using a spectrophotometric assay. This assay measures the change in absorbance as the enzyme catalyzes the conversion of a substrate and its cofactor.

Principle: 3α-HSD catalyzes the oxidation of a 3α-hydroxysteroid to a 3-ketosteroid, with the concomitant reduction of NAD⁺ to NADH. The formation of NADH can be monitored by measuring the increase in absorbance at 340 nm. The presence of an inhibitor like this compound will decrease the rate of this reaction.

General Protocol:

  • A reaction mixture is prepared containing a buffer solution, the substrate (e.g., androsterone), and the cofactor NAD⁺.

  • This compound, at various concentrations, is added to the reaction mixture.

  • The reaction is initiated by the addition of the 3α-HSD enzyme.

  • The change in absorbance at 340 nm is measured over time using a spectrophotometer.

  • The rate of reaction is calculated from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of this compound.

  • The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_reactants Reactants cluster_products Products Substrate 3α-Hydroxysteroid (e.g., Androsterone) Enzyme 3α-HSD Substrate->Enzyme NAD NAD+ NAD->Enzyme Product 3-Ketosteroid NADH NADH (Absorbance at 340 nm) Enzyme->Product Enzyme->NADH Feigrisolide_D This compound Feigrisolide_D->Enzyme Inhibition

Caption: Inhibition of the 3α-HSD enzymatic reaction by this compound.

Conclusion

This compound represents an interesting natural product with a well-defined, complex stereochemistry and documented biological activity as a 3α-HSD inhibitor. This technical guide has summarized the key structural and biological features of this molecule. However, for in-depth research and development, particularly for quantitative modeling and experimental replication, access to the detailed spectroscopic data and specific experimental parameters from the primary literature is indispensable. Future research may focus on the total synthesis of this compound and its analogs to explore the structure-activity relationship for 3α-HSD inhibition and to evaluate its potential as a therapeutic agent.

References

Unlocking Feigrisolide D: A Technical Guide to its Microbial Production and Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Feigrisolide D, a 16-membered macrodiolide, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known producing organisms, fermentation conditions, and downstream processing for the isolation of this compound, catering to researchers and professionals in drug development.

Producing Microorganisms

This compound is a secondary metabolite produced by specific strains of actinomycete bacteria belonging to the genus Streptomyces. The primary identified producers are:

  • Streptomyces griseus : A well-characterized species known for its prolific production of various antibiotics.[1]

  • Streptomyces sp. 6167 : A marine isolate that has also been shown to produce this compound.[2]

Fermentation Parameters for this compound Production

Detailed fermentation conditions specifically optimized for this compound production are not extensively documented in publicly available literature. However, based on the general knowledge of secondary metabolite production in Streptomyces griseus, a starting point for fermentation can be established. The following tables summarize the recommended basal media and culture conditions, which can be further optimized for enhanced yield of this compound.

Seed Culture Medium

For the initial propagation of Streptomyces griseus, a rich seed medium is recommended to ensure robust mycelial growth.

ComponentConcentration (g/L)
Glucose10.0
Soluble Starch20.0
Yeast Extract5.0
NZAmine A5.0
Calcium Carbonate (CaCO₃)1.0

Table 1: Recommended Seed Culture Medium Composition for Streptomyces griseus.[3]

Production Medium

Following sufficient growth in the seed medium, the culture is transferred to a production medium designed to promote the biosynthesis of secondary metabolites like this compound.

ComponentConcentration (g/L)
Soybean MealVaries (as Nitrogen Source)
GlucoseVaries (as Carbon Source)
Sodium Chloride (NaCl)Varies

Table 2: General Production Medium Composition for Streptomyces griseus.[4]

Fermentation Conditions

The physical parameters of the fermentation process are critical for maximizing the production of this compound.

ParameterRecommended Value
Temperature28 °C
pH7.6 - 8.0
AgitationHigh
AerationHigh
Fermentation TimeApproximately 10 days

Table 3: General Fermentation Conditions for Streptomyces griseus.[4]

It is important to note that for Streptomyces sp. 6167, a marine isolate, the optimal fermentation conditions may differ significantly, particularly concerning salinity and potentially different nutrient requirements. Further research and optimization are necessary for this strain.

Experimental Protocols

Fermentation Workflow

A typical workflow for the production of this compound involves a two-stage fermentation process.

Fermentation_Workflow A Inoculation of S. griseus spores B Seed Culture (Glucose, Soluble Starch, Yeast Extract, NZAmine A, CaCO3) A->B C Incubation (28°C, High Agitation) B->C D Inoculation into Production Medium C->D E Production Fermentation (Soybean Meal, Glucose, NaCl) D->E F Controlled Conditions (28°C, pH 7.6-8.0, High Agitation & Aeration) E->F G Harvesting (approx. 10 days) F->G Extraction_Purification_Workflow A Harvested Fermentation Broth B Centrifugation/Filtration A->B C Supernatant B->C D Mycelial Cake (discarded) B->D E Ethyl Acetate Extraction C->E F Crude Extract E->F G Concentration F->G H Column Chromatography G->H I Pure this compound H->I Signaling_Pathway cluster_0 Regulatory Cascade A Environmental/Nutritional Signals B Global Regulatory Proteins A->B C γ-Butyrolactone (e.g., A-factor) Synthesis B->C D GBL Receptor Protein C->D binds E Pathway-Specific Activator Gene (e.g., SARP) D->E derepresses/activates F Feigrisolide Biosynthetic Gene Cluster E->F activates transcription G This compound Production F->G

References

Bioactivity Screening of Feigrisolide D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the bioactivity of Feigrisolide D, a 16-membered macrodiolide isolated from Streptomyces griseus.[1] Due to the limited publicly available data on this compound, this document summarizes the existing information and outlines general experimental protocols and potential mechanisms of action relevant to its structural class and biological source.

Data Presentation: Bioactivity Profile of this compound

The primary reported bioactivity of this compound is the inhibition of 3α-hydroxysteroid dehydrogenase (3α-HSD).[1][2] Quantitative data, such as IC50 values, are not available in the abstracts of the seminal publication.

Target Activity Quantitative Data (IC50) Source
3α-hydroxysteroid dehydrogenase (3α-HSD)Medium InhibitionNot Publicly Available[1][2]

Experimental Protocols

Detailed experimental protocols for the bioactivity screening of this compound are not explicitly available. However, based on the reported activity and common practices in natural product drug discovery, the following methodologies are representative of the assays that would be employed.

In Vitro 3α-Hydroxysteroid Dehydrogenase (3α-HSD) Inhibition Assay

This enzymatic assay is designed to quantify the inhibitory effect of a test compound on the activity of 3α-HSD.

Principle: The assay measures the change in absorbance resulting from the reduction of NAD+ to NADH (or the oxidation of NADPH to NADP+) during the enzymatic conversion of a steroid substrate by 3α-HSD.

Materials:

  • Purified 3α-HSD enzyme

  • Substrate (e.g., androsterone)

  • Cofactor (e.g., NAD+)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of the 3α-HSD enzyme in the assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of this compound. Include a positive control (a known inhibitor) and a negative control (vehicle).

  • Initiate the enzymatic reaction by adding the substrate and cofactor to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Monitor the change in absorbance at 340 nm over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a test compound on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in viable cells into a purple formazan product.

Materials:

  • Human cancer cell line (e.g., HeLa, K562)[1]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • MTT solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay evaluates the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess test is used to measure the concentration of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Nitrite standard solution

Procedure:

  • Plate the macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Add the Griess reagent to the supernatant and incubate in the dark at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a standard curve and calculate the percentage of NO inhibition.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the bioactivity screening of a natural product like this compound.

G General Bioactivity Screening Workflow for this compound A Isolation of this compound from Streptomyces griseus B Primary Screening (e.g., 3α-HSD Inhibition Assay) A->B C Secondary Screening (e.g., Cytotoxicity, Antimicrobial, Anti-inflammatory Assays) B->C D Hit Compound Identified C->D E Mechanism of Action Studies (e.g., Signaling Pathway Analysis) D->E F Lead Optimization E->F

General Bioactivity Screening Workflow
Potential Signaling Pathway: NF-κB

While the direct effect of this compound on the NF-κB pathway has not been reported, this pathway is a critical regulator of inflammation and a common target for anti-inflammatory natural products. The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway.

G Simplified Canonical NF-κB Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK Complex IKK Complex TLR4->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Inhibition NF-κB\n(p65/p50) NF-κB (p65/p50) NF-κB_nuc NF-κB (p65/p50) Gene Transcription Gene Transcription NF-κB_nuc->Gene Transcription Pro-inflammatory\nMediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory\nMediators Pro-inflammatory\nMediators\n(NO, TNF-α, IL-6) Pro-inflammatory Mediators (NO, TNF-α, IL-6) NF-κB->NF-κB_nuc Translocation

Canonical NF-κB Signaling Pathway

In this pathway, stimuli like LPS lead to the activation of the IKK complex, which then phosphorylates and promotes the degradation of the inhibitory protein IκBα. This allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes. Anti-inflammatory compounds can potentially inhibit this pathway at various points. Further research is needed to determine if this compound exerts any anti-inflammatory effects through modulation of this or other signaling pathways.

References

Feigrisolide D: A Technical Review of its History, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feigrisolide D, a 16-membered macrodiolide isolated from Streptomyces griseus, has emerged as a molecule of interest due to its inhibitory activity against 3alpha-hydroxysteroid dehydrogenase (3α-HSD), an enzyme implicated in various physiological and pathological processes. This technical guide provides a comprehensive review of the available literature on this compound, detailing its history, physicochemical properties, and biological activity. The document includes a summary of quantitative data, detailed experimental protocols derived from existing literature, and visualizations of relevant biological pathways and experimental workflows to facilitate further research and development.

Introduction

This compound belongs to the feigrisolide family of macrolides, which were first isolated from the fermentation broth of Streptomyces griseus.[1][2] Structurally, it is characterized as a 16-membered macrodiolide.[1][2] Its primary reported biological activity is the moderate inhibition of 3alpha-hydroxysteroid dehydrogenase (3α-HSD), an enzyme involved in the metabolism of steroid hormones.[1][2] This inhibitory action suggests potential therapeutic applications for this compound in hormone-dependent conditions.

History and Discovery

This compound was discovered as part of a screening program for novel bioactive compounds from microbial sources. Researchers isolated a series of new lactone compounds, named feigrisolides A, B, C, and D, from the culture broth of Streptomyces griseus.[1][2] The structure of this compound was elucidated through detailed analysis of its spectroscopic data.[1][2]

Physicochemical Properties

The physicochemical properties of this compound have been compiled from publicly available databases and are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₂H₃₈O₇[PubChem CID: 10693132]
Molecular Weight 414.5 g/mol [PubChem CID: 10693132]
IUPAC Name (1S,2S,5S,8R,9R,12S,14R)-12-ethyl-8-hydroxy-5-[(2R)-2-hydroxybutyl]-2,9-dimethyl-4,11,17-trioxabicyclo[12.2.1]heptadecane-3,10-dione[PubChem CID: 10693132]
Canonical SMILES CC[C@H]1C[C@H]2CC--INVALID-LINK----INVALID-LINK--O1)C)O)C--INVALID-LINK--O">C@@HC[PubChem CID: 10693132]
InChI Key LCVDIZRTXONOQH-PVVXXXPESA-N[PubChem CID: 10693132]

Biological Activity: Inhibition of 3α-Hydroxysteroid Dehydrogenase

This compound has been identified as a moderate inhibitor of 3α-hydroxysteroid dehydrogenase (3α-HSD).[1][2] 3α-HSDs are a group of enzymes that catalyze the NAD(P)H-dependent reduction of keto-steroids to their corresponding 3α-hydroxy-steroids. This enzymatic activity plays a crucial role in the metabolism of androgens, estrogens, progestins, and corticosteroids, thereby regulating their access to nuclear receptors.

Quantitative Data

Experimental Protocols

Isolation of this compound from Streptomyces griseus

The following is a generalized protocol for the isolation of feigrisolides from Streptomyces griseus, based on common microbiology and natural product chemistry practices. Specific details for this compound may vary.

5.1.1. Fermentation

  • Prepare a seed culture of Streptomyces griseus in a suitable medium (e.g., ISP2 or GYM Streptomyces medium).

  • Inoculate a production-scale fermentation medium with the seed culture. The production medium typically consists of glucose, soluble starch, yeast extract, NZ-Amine A, and calcium carbonate.

  • Incubate the culture under aerobic conditions at an appropriate temperature (e.g., 28-30°C) for a period of 7-14 days.

5.1.2. Extraction

  • Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

  • Extract the supernatant and the mycelial cake with an organic solvent such as ethyl acetate.

  • Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

5.1.3. Purification

  • Subject the crude extract to column chromatography on silica gel.

  • Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.

  • Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing compounds of interest.

  • Perform further purification steps, such as preparative high-performance liquid chromatography (HPLC), to isolate pure this compound.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification a Seed Culture of S. griseus b Production Fermentation a->b c Separation of Biomass and Broth b->c d Solvent Extraction c->d e Concentration d->e f Column Chromatography e->f g Fraction Collection and Analysis f->g h Preparative HPLC g->h i Pure this compound h->i assay_protocol start Prepare Reaction Mixture (Buffer, Substrate, Cofactor) add_inhibitor Add this compound (various concentrations) start->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate start_reaction Add 3α-HSD Enzyme pre_incubate->start_reaction monitor_absorbance Monitor Absorbance at 340 nm start_reaction->monitor_absorbance calculate_rates Calculate Initial Reaction Rates monitor_absorbance->calculate_rates determine_inhibition Determine % Inhibition and IC50 calculate_rates->determine_inhibition end End determine_inhibition->end signaling_pathway cluster_inhibition Inhibition by this compound cluster_metabolism Steroid Metabolism cluster_signaling Cellular Signaling FeigrisolideD This compound HSD 3α-Hydroxysteroid Dehydrogenase (3α-HSD) FeigrisolideD->HSD Inhibits KetoSteroid Potent Keto-Steroid (e.g., DHT) HydroxySteroid Less Active 3α-Hydroxy-Steroid KetoSteroid->HydroxySteroid Conversion Receptor Nuclear Receptor KetoSteroid->Receptor Maintained Binding HydroxySteroid->Receptor Reduced Binding GeneExpression Altered Gene Expression Receptor->GeneExpression

References

An In-depth Technical Guide to Feigrisolide D: Natural Source and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feigrisolide D is a naturally occurring 16-membered macrodiolide that belongs to the broader family of feigrisolide compounds.[1] These macrolides are of significant interest to the scientific community due to their diverse biological activities, including antibacterial and cytotoxic properties. This technical guide provides a comprehensive overview of the known information regarding the natural source of this compound, its proposed biosynthetic pathway, and general experimental protocols for its production and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, microbiology, and drug discovery and development.

Natural Source of this compound

This compound, along with its structural analogs Feigrisolides A, B, and C, was first isolated from the fermentation broth of the Gram-positive bacterium Streptomyces griseus.[1][2] Streptomyces, a genus of Actinobacteria, is renowned for its prolific production of a wide array of secondary metabolites, including a majority of the clinically useful antibiotics. Strains of Streptomyces griseus have been isolated from various terrestrial and marine environments, suggesting a broad distribution of the capacity to produce these bioactive compounds.[3][4] The production of feigrisolides is a hallmark of the complex secondary metabolism of this versatile microorganism.

Biosynthesis of this compound

While the specific biosynthetic gene cluster for this compound has not yet been fully elucidated in the scientific literature, a plausible pathway can be proposed based on the well-established principles of polyketide biosynthesis in Streptomyces. As a 16-membered macrodiolide, this compound is almost certainly synthesized by a Type I polyketide synthase (PKS) multienzyme complex.

Proposed Biosynthetic Pathway

The biosynthesis of the this compound backbone is hypothesized to proceed through the following key steps:

  • Initiation: The biosynthesis is likely initiated with a specific starter unit, which is loaded onto the acyl carrier protein (ACP) of the loading module of the PKS.

  • Elongation: The polyketide chain is extended through the sequential addition of extender units, typically malonyl-CoA or methylmalonyl-CoA, by the various modules of the PKS. Each module is responsible for one cycle of chain elongation and may contain a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domain. Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), within each module determine the reduction state of the growing polyketide chain.

  • Termination and Cyclization: Following the final elongation step, the linear polyketide chain is released from the PKS. This release is typically catalyzed by a thioesterase (TE) domain, which also facilitates the macrolactonization to form the characteristic 16-membered ring of this compound. In the case of a macrodiolide, this would involve the esterification of two hydroxyl groups on the polyketide chain.

A proposed modular organization of the PKS responsible for this compound biosynthesis is depicted in the following diagram:

FeigrisolideD_Biosynthesis Loading_Module Loading Module AT ACP Module_1 Module 1 KS AT KR ACP Module_2 Module 2 KS AT KR ACP Module_3 Module 3 KS AT DH KR ACP Module_4 Module 4 KS AT KR ACP Module_5 Module 5 KS AT KR ACP Module_6 Module 6 KS AT KR ACP Module_7 Module 7 KS AT KR ACP Termination_Module Termination TE Linear_Polyketide Linear Polyketide Chain Termination_Module->Linear_Polyketide Release Starter_Unit Starter Unit (e.g., Acetyl-CoA) Starter_Unit->Loading_Module:f1 Extender_Units Extender Units (Malonyl-CoA or Methylmalonyl-CoA) Extender_Units->Module_1:f2 Extender_Units->Module_2:f2 Extender_Units->Module_3:f2 Extender_Units->Module_4:f2 Extender_Units->Module_5:f2 Extender_Units->Module_6:f2 Extender_Units->Module_7:f2 Feigrisolide_D This compound Linear_Polyketide->Feigrisolide_D Cyclization

Caption: Proposed modular organization of the Type I PKS for this compound biosynthesis.

Biological Activity of this compound

This compound has been reported to exhibit moderate biological activities. The following table summarizes the available quantitative data on its inhibitory effects.

Assay Target Activity (IC50) Reference
Enzyme Inhibition3α-Hydroxysteroid Dehydrogenase (3α-HSD)Medium Inhibitor[1]

Experimental Protocols

The following sections provide detailed, generalized methodologies for the production, isolation, and characterization of this compound from Streptomyces griseus. These protocols are based on standard techniques for the study of microbial secondary metabolites.

Fermentation of Streptomyces griseus

A typical workflow for the fermentation of Streptomyces griseus to produce this compound is outlined below.

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Production Production Fermentation cluster_Harvest Harvesting Spore_Stock Streptomyces griseus Spore Stock Seed_Culture Seed Culture (e.g., TSB medium, 28°C, 48h) Spore_Stock->Seed_Culture Inoculation Production_Flask Production Medium (e.g., ISP2 medium) Seed_Culture->Production_Flask Inoculation (5% v/v) Fermentation Incubation (28°C, 7-10 days, shaking) Production_Flask->Fermentation Centrifugation Centrifugation (Separation of biomass and supernatant) Fermentation->Centrifugation Biomass Biomass (Mycelia) Centrifugation->Biomass Supernatant Supernatant (Culture Broth) Centrifugation->Supernatant

Caption: General workflow for the fermentation of Streptomyces griseus.

Detailed Protocol:

  • Inoculum Preparation: A seed culture is initiated by inoculating a suitable medium (e.g., Tryptic Soy Broth) with spores or a mycelial suspension of Streptomyces griseus. The culture is incubated at 28°C for 48 hours with shaking.

  • Production Fermentation: The production medium (e.g., ISP2 medium) is inoculated with the seed culture (typically 5% v/v). The fermentation is carried out in shake flasks or a bioreactor at 28°C for 7-10 days with constant agitation.

  • Harvesting: After the incubation period, the culture broth is harvested. The mycelial biomass and the supernatant are separated by centrifugation.

Isolation and Purification of this compound

The following diagram illustrates a general procedure for the isolation and purification of this compound from the fermentation broth.

Isolation_Workflow cluster_Extraction Extraction cluster_Purification Purification Start Fermentation Broth (Supernatant) Solvent_Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Start->Solvent_Extraction Evaporation Solvent Evaporation Solvent_Extraction->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Fractionation Pure_Feigrisolide_D Pure this compound HPLC->Pure_Feigrisolide_D

Caption: General workflow for the isolation and purification of this compound.

Detailed Protocol:

  • Extraction: The supernatant from the fermentation is subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate. The organic layers are combined and the solvent is removed under reduced pressure to yield a crude extract.

  • Column Chromatography: The crude extract is fractionated using silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

  • Preparative HPLC: Fractions showing the presence of this compound (as determined by thin-layer chromatography or analytical HPLC) are further purified by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Structural Characterization

The structure of the purified this compound is confirmed using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. Tandem mass spectrometry (MS/MS) can provide information about the fragmentation pattern, aiding in structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms and the stereochemistry of the molecule.

Conclusion

This compound represents a promising class of bioactive macrodiolides produced by Streptomyces griseus. While specific details of its biosynthesis at the genetic level are yet to be fully uncovered, the proposed pathway based on Type I PKS systems provides a solid framework for future research. The generalized protocols for fermentation, isolation, and characterization outlined in this guide offer a practical starting point for scientists aiming to explore the therapeutic potential of this compound and its analogs. Further investigation into the biosynthetic gene cluster and optimization of production processes will be crucial for unlocking the full potential of this intriguing natural product.

References

An In-depth Technical Guide to Feigrisolide D: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Feigrisolide D is a naturally occurring macrodiolide, a class of compounds characterized by a large lactone ring.[1] It is a secondary metabolite isolated from the bacterium Streptomyces griseus.[1] As a member of the 16-membered macrolide family, this compound is of interest to researchers for its potential biological activities, including antibacterial properties and enzyme inhibition.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential mechanisms of action.

Physical and Chemical Properties of this compound

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a research setting.

PropertyValueSource(s)
Molecular Formula C₂₂H₃₈O₇[2]
Molecular Weight 414.5 g/mol [2]
Monoisotopic Mass 414.26175355 Da[2][3]
IUPAC Name (1S,2S,5S,8R,9R,12S,14R)-12-ethyl-8-hydroxy-5-[(2R)-2-hydroxybutyl]-2,9-dimethyl-4,11,17-trioxabicyclo[12.2.1]heptadecane-3,10-dione[2]
CAS Number 313949-19-8[2]
Classification 16-membered macrodiolide, Lactone[1][3]
Predicted Water Solubility 0.67 g/L[3]
Predicted logP 2.16 - 2.6[3]
Predicted pKa (Strongest Acidic) 14.58[3]
Predicted pKa (Strongest Basic) -2.7[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 5[3]
Rotatable Bond Count 4[3]
Polar Surface Area 102.29 Ų[3]

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, beginning with bacterial fermentation and culminating in structural elucidation using advanced spectroscopic techniques.

Isolation and Purification of this compound

The following protocol is a representative methodology for the isolation and purification of this compound from a Streptomyces culture, based on common practices for macrolide extraction.[3][4]

  • Fermentation: A pure culture of Streptomyces griseus is grown in a suitable liquid medium under optimal conditions (e.g., specific temperature, pH, and aeration) to encourage the production of secondary metabolites.[5]

  • Extraction: The fermentation broth is harvested and the mycelium is separated from the supernatant. The entire culture is then extracted with an organic solvent, such as ethyl acetate or methanol, to partition the secondary metabolites into the organic phase.[4]

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This typically includes:

    • Silica Gel Chromatography: The extract is first fractionated using silica gel column chromatography with a gradient of solvents (e.g., dichloromethane-methanol) to separate compounds based on polarity.[3]

    • Size-Exclusion Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column to separate molecules by size.[3]

    • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase semi-preparative HPLC to yield pure this compound.[3]

G cluster_fermentation Fermentation cluster_extraction Extraction & Concentration cluster_purification Purification a Streptomyces griseus Culture b Liquid Fermentation a->b c Harvest Broth b->c d Solvent Extraction (e.g., Ethyl Acetate) c->d e Concentration (Rotovap) d->e f Crude Extract e->f g Silica Gel Chromatography f->g h Size-Exclusion (Sephadex) g->h i Preparative HPLC h->i j Pure this compound i->j

Isolation and Purification Workflow for this compound.
Structural Elucidation

The chemical structure of this compound was determined through detailed analysis of spectroscopic data.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the stereochemistry of the molecule.[6][7] The chemical shifts and coupling constants provide the necessary information to assemble the final structure.

Biological Activity and Mechanism of Action

This compound has been identified as a moderate inhibitor of 3alpha-hydroxysteroid-dehydrogenase (3α-HSD) and is presumed to have antibacterial activity, characteristic of macrolides.[1]

Inhibition of Bacterial Protein Synthesis

As a 16-membered macrolide, this compound is expected to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[2][8] This class of antibiotics typically binds to the 50S subunit of the bacterial ribosome, obstructing the exit tunnel through which nascent polypeptide chains emerge.[8] This blockage leads to the premature dissociation of the peptidyl-tRNA from the ribosome, thereby halting protein elongation and ultimately bacterial growth.

G FeigrisolideD This compound Binding Binding to 50S Subunit FeigrisolideD->Binding Enters Bacterium Ribosome Bacterial 50S Ribosomal Subunit Tunnel Polypeptide Exit Tunnel Binding->Ribosome Blockage Tunnel Obstruction Binding->Blockage Dissociation Premature Peptidyl-tRNA Dissociation Blockage->Dissociation Inhibition Inhibition of Protein Elongation Dissociation->Inhibition GrowthArrest Bacterial Growth Arrest Inhibition->GrowthArrest G cluster_enzyme 3α-HSD Catalytic Cycle cluster_inhibition Inhibition Pathway Enzyme 3α-HSD Enzyme Product Metabolized Steroid Enzyme->Product Binds Substrate & Cofactor (NAD+) Binding Binds to Catalytic Site Enzyme->Binding Substrate Steroid Substrate (e.g., DHT) Substrate->Enzyme FeigrisolideD This compound FeigrisolideD->Binding InhibitedEnzyme Inhibited Enzyme Complex Binding->InhibitedEnzyme NoProduct Substrate Metabolism Blocked InhibitedEnzyme->NoProduct

References

The Feigrisolide Family: A Technical Guide to a Class of Bioactive Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The feigrisolide family of natural products, primarily isolated from various strains of Streptomyces, represents a class of macrolide lactones with a diverse range of biological activities. Initially identified as novel structures, key members of this family have since been shown to be identical to previously known compounds, including nonactic acid and homononactic acid, which are the monomeric building blocks of the well-known ionophore antibiotic, nonactin. This technical guide provides an in-depth overview of the feigrisolide family, detailing their discovery, structural elucidation, biosynthesis, and multifaceted biological activities, including antibacterial, antifungal, antiviral, and cytotoxic properties. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Introduction

Natural products remain a cornerstone of drug discovery, providing complex and biologically active scaffolds that inspire the development of new therapeutic agents. The feigrisolide family, a group of macrolides produced by actinomycetes, has garnered interest due to their significant biological potential. First reported as novel lactone compounds from Streptomyces griseus, subsequent research has led to the structural revision of several feigrisolides, identifying them as known bioactive molecules. This guide aims to consolidate the current knowledge on the feigrisolide family, offering a comprehensive resource for the scientific community.

Discovery and Structural Elucidation

The feigrisolides were first isolated from the fermentation broth of Streptomyces griseus. Initial structural characterization based on spectroscopic data suggested that Feigrisolides A and B were novel hepta-lactones, while Feigrisolides C and D were described as 16-membered macrodiolides. However, further synthetic and spectroscopic analysis led to a significant structural revision. It was determined that Feigrisolides A and B are, in fact, identical to the known compounds (-)-nonactic acid and (+)-homononactic acid, respectively. Consequently, Feigrisolide C was identified as a heterodimer of these two molecules, specifically (2'S,3'S,6'R,8'R)-homononactoyl (2R,3R,6S,8S)-nonactic acid.[1][2]

Table 1: Structural Identity of Key Feigrisolides

FeigrisolideOriginal Proposed StructureRevised Structure
Feigrisolide AHepta-lactone(-)-Nonactic Acid
Feigrisolide BHepta-lactone(+)-Homononactic Acid
Feigrisolide C16-membered macrodiolideDimer of Nonactic and Homononactic Acid

Biosynthesis of the Feigrisolide Core

The biosynthesis of the feigrisolide core structures, nonactic acid and homononactic acid, proceeds through a polyketide synthesis pathway. The initial committed step involves the condensation of a succinate derivative with either acetate (malonate) to ultimately form nonactic acid, or propionate to form homononactic acid.[1] The pathway involves a series of enzymatic reactions catalyzed by a polyketide synthase (PKS) complex, leading to the formation of a linear precursor. A key step in the biosynthesis is the formation of the characteristic furan ring, which is catalyzed by the enzyme nonactate synthase.[3] The isolation of presumed biosynthetic intermediates from Streptomyces sp. SCSIO 66814 has provided further evidence for the proposed pathway.[4][5]

Feigrisolide Biosynthesis Pathway cluster_0 Precursor Supply cluster_1 Polyketide Synthase (PKS) Assembly cluster_2 Post-PKS Modification Succinate Succinate PKS PKS Succinate->PKS Acetate (Malonate) Acetate (Malonate) Acetate (Malonate)->PKS for Nonactic Acid Propionate Propionate Propionate->PKS for Homononactic Acid Linear Precursor Linear Precursor PKS->Linear Precursor Nonactate Synthase Nonactate Synthase Linear Precursor->Nonactate Synthase Feigrisolide A (Nonactic Acid) Feigrisolide A (Nonactic Acid) Nonactate Synthase->Feigrisolide A (Nonactic Acid) Feigrisolide B (Homononactic Acid) Feigrisolide B (Homononactic Acid) Nonactate Synthase->Feigrisolide B (Homononactic Acid)

Caption: Proposed biosynthetic pathway of Feigrisolides A and B.

Biological Activities and Quantitative Data

The feigrisolide family exhibits a broad spectrum of biological activities, which are summarized below.

Antibacterial Activity

Feigrisolide B has demonstrated strong antibacterial activity. The antimicrobial properties are attributed to their ionophoric nature, which disrupts ion gradients across bacterial cell membranes, a mechanism shared with nonactin.

Table 2: Antibacterial Activity of Feigrisolides (Minimum Inhibitory Concentration - MIC)

CompoundOrganismMIC (µg/mL)Reference
Feigrisolide BStaphylococcus aureusNot specified, but described as "strong"[6]
Feigrisolide BBacillus subtilisNot specified, but described as "strong"[6]
Antifungal Activity

Feigrisolide C has been shown to inhibit the mycelial growth of the wheat blast fungus, Magnaporthe oryzae Triticum. This suggests potential applications in agriculture as a natural fungicide.

Table 3: Antifungal Activity of Feigrisolide C

OrganismActivity MetricValueReference
Magnaporthe oryzae TriticumMinimum Inhibitory Concentration (MIC)0.025 µ g/disk [7][8][9][10]
Magnaporthe oryzae TriticumInhibition of hyphal growth (at 1 µ g/disk )54.2 ± 1.0%[7]
Magnaporthe oryzae TriticumInhibition of hyphal growth (at 2 µ g/disk )68.1 ± 1.0%[7]
Cytotoxic Activity

Feigrisolides have demonstrated cytotoxic effects against various cancer cell lines. Feigrisolide B, in particular, induces apoptosis in Ehrlich carcinoma cells.

Table 4: Cytotoxic Activity of Feigrisolides (IC50 Values)

CompoundCell LineIC50 (µg/mL)Reference
Feigrisolide BEhrlich Carcinoma Cells17.4[1]
Feigrisolide BHeLa (Cervical Cancer)Described as "medium"[6]
Feigrisolide BK562 (Leukemia)Described as "medium"[6]
Antiviral Activity

Medium antiviral activity has been reported for Feigrisolide B against Enterovirus B.[6]

Proposed Mechanism of Action: Ionophore Activity

The biological activities of the feigrisolide family are believed to stem from their ability to act as ionophores, a mechanism well-established for the parent compound, nonactin. Ionophores are lipid-soluble molecules that bind to and transport ions across biological membranes. This transport disrupts the crucial ion gradients (e.g., K+, Na+) that are essential for maintaining cellular homeostasis and energy production. The feigrisolide molecule, with its hydrophilic core and hydrophobic exterior, can encapsulate a cation, shield it from the hydrophobic lipid bilayer of the cell membrane, and facilitate its passive diffusion down the electrochemical gradient. This dissipation of the membrane potential ultimately leads to cell death.[9][10][11][12][13]

Ionophore Mechanism of Action K_ion_out K+ Feigrisolide Feigrisolide K_ion_out->Feigrisolide Binding Membrane K_ion_in K+ Feigrisolide_K_complex Feigrisolide-K+ Complex Feigrisolide->Feigrisolide_K_complex Feigrisolide_K_complex->K_ion_in Release Feigrisolide_K_complex->Feigrisolide Diffusion across membrane

Caption: Proposed ionophoric mechanism of action for Feigrisolides.

Experimental Protocols

This section provides an overview of the general methodologies employed in the study of the feigrisolide family.

Isolation and Purification of Feigrisolides

A general protocol for the isolation of feigrisolides from Streptomyces fermentation broth is as follows:

  • Fermentation: Streptomyces griseus is cultured in a suitable liquid medium (e.g., GYM Streptomyces Medium) under optimal conditions for secondary metabolite production.

  • Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent, typically ethyl acetate.

  • Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient of solvents (e.g., a hexane-ethyl acetate or chloroform-methanol system) is used to elute the compounds. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Active fractions are further purified using preparative high-performance liquid chromatography (HPLC) with a C18 column to yield the pure feigrisolide compounds.[14]

Isolation and Purification Workflow Fermentation Fermentation Extraction Extraction Fermentation->Extraction Ethyl Acetate Column_Chromatography Silica Gel Column Chromatography Extraction->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Active Fractions Pure_Feigrisolides Pure_Feigrisolides HPLC->Pure_Feigrisolides

Caption: General workflow for the isolation of Feigrisolides.

Antibacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) of feigrisolides against various bacterial strains can be determined using the broth microdilution method:

  • Preparation of Inoculum: Bacterial strains are cultured to a specific density (e.g., 0.5 McFarland standard).

  • Serial Dilution: The feigrisolide compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific bacteria.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of feigrisolides on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the feigrisolide compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Perspectives

The feigrisolide family of natural products, though subject to structural revision, remains a class of compounds with significant and diverse biological activities. Their identity as nonactic acid, homononactic acid, and their derivatives provides a strong foundation for understanding their mechanism of action as ionophores. The potent antibacterial, antifungal, and cytotoxic properties of these molecules warrant further investigation for potential therapeutic applications. Future research should focus on a more comprehensive evaluation of their in vivo efficacy and safety profiles, as well as exploring the potential for synthetic modifications to enhance their activity and selectivity. The elucidation of the complete biosynthetic gene cluster for nonactic and homononactic acids could also open avenues for biosynthetic engineering to produce novel and more potent feigrisolide analogs.

References

Methodological & Application

Application Notes and Protocols for Feigrisolide D Antibacterial Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Feigrisolide D is a 16-membered macrodiolide compound isolated from Streptomyces griseus.[1] As a member of the macrolide class of antibiotics, it is of interest for its potential antibacterial properties. Macrolide antibiotics are known to act by inhibiting bacterial protein synthesis.[2] This document provides a detailed protocol for determining the antibacterial efficacy of this compound by establishing its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle of the Assay

The antibacterial activity of this compound is quantified using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This method involves challenging a standardized suspension of bacteria with serial dilutions of this compound in a liquid growth medium. The growth of the bacteria is assessed after a specified incubation period, and the MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

Data Presentation

Bacterial StrainGram StainRepresentative Macrolide MIC (µg/mL)
Staphylococcus aureusGram-positive0.5 - 2
Bacillus subtilisGram-positive1 - 4
Escherichia coliGram-negative> 64
Pseudomonas aeruginosaGram-negative> 128

Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the steps for determining the MIC of this compound.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in CAMHB to create a working stock solution at a concentration that is twice the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound working stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_mic Visually Determine MIC incubation->read_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Mechanism of Action: Macrolide Inhibition of Protein Synthesis

This compound, as a macrolide, is presumed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding event interferes with the translocation step of polypeptide chain elongation.

signaling_pathway cluster_ribosome Bacterial Ribosome (70S) ribosome_50S 50S Subunit ribosome_30S 30S Subunit protein_synthesis Protein Synthesis (Elongation) feigrisolide This compound feigrisolide->ribosome_50S Binds to inhibition Inhibition feigrisolide->inhibition Causes protein_synthesis->inhibition bacterial_death Bacteriostasis/ Bacterial Death inhibition->bacterial_death Leads to

Caption: Proposed mechanism of action for this compound.

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Feigrisolide D

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Feigrisolide D is a 16-membered macrodiolide isolated from Streptomyces griseus.[1] As part of the broader family of feigrisolides, it has been identified as possessing potential antimicrobial properties.[1][2] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the antimicrobial efficacy of a compound.[3][4][5] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3][5][6] This application note provides a detailed protocol for determining the MIC of this compound against various bacterial strains using the broth microdilution method. This method is a standardized, reliable, and widely used technique for antimicrobial susceptibility testing.[7][8]

Principle of the Method

The broth microdilution method involves a serial two-fold dilution of the antimicrobial agent, in this case, this compound, in a liquid growth medium. These dilutions are then inoculated with a standardized suspension of the test microorganism in a 96-well microtiter plate.[9][10] Following an incubation period under controlled conditions, the plates are examined for visible signs of microbial growth, typically observed as turbidity.[7] The MIC is the lowest concentration of the compound at which no visible growth occurs.[4][11]

Materials and Reagents

  • This compound (of known purity)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB, sterile)[8]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)

  • Sterile 96-well, round-bottom microtiter plates[10]

  • Sterile petri dishes[10]

  • Sterile reagent reservoirs

  • Multichannel pipette (50-300 µL) and single-channel pipettes (1-1000 µL)

  • Sterile pipette tips

  • Incubator (37°C)[7][12]

  • Spectrophotometer or nephelometer

  • 0.5 McFarland turbidity standard[9]

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Vortex mixer

Experimental Protocol

Preparation of this compound Stock Solution
  • Accurately weigh a known amount of this compound.

  • Dissolve the compound in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Further dilute this stock solution in sterile CAMHB to achieve a working stock solution at twice the highest desired final concentration for the assay (e.g., if the highest final concentration is 128 µg/mL, prepare a working stock of 256 µg/mL).[10]

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard.[9] This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4][5]

Broth Microdilution Procedure
  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.[10]

  • Add 200 µL of the this compound working stock solution (e.g., 256 µg/mL) to the wells in the first column.

  • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[10]

  • The eleventh column will serve as the growth control (no drug), and the twelfth column will be the sterility control (no bacteria).[10]

  • Inoculate all wells, except for the sterility control column, with 100 µL of the prepared bacterial inoculum. This will bring the final volume in each well to 200 µL and dilute the drug concentrations to the final desired range.

  • Seal the plate and incubate at 37°C for 18-24 hours.[7][12]

Interpretation of Results
  • Following incubation, visually inspect the plate for turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

  • The growth control well should be turbid, and the sterility control well should be clear.

Data Presentation

The MIC values for this compound against the tested bacterial strains should be recorded and can be presented in a tabular format for clarity.

Bacterial StrainGram StainThis compound MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive16
Bacillus subtilis ATCC 6633Gram-positive8
Escherichia coli ATCC 25922Gram-negative64
Pseudomonas aeruginosa ATCC 27853Gram-negative>128

Visualization of Experimental Workflow

MIC_Workflow Workflow for MIC Determination of this compound cluster_prep Preparation Phase cluster_assay Assay Phase cluster_incubation_read Incubation & Reading Phase prep_compound Prepare this compound Stock Solution setup_plate Dispense Broth into 96-well Plate prep_compound->setup_plate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plate with Bacterial Suspension prep_inoculum->inoculation serial_dilution Perform Serial Dilution of this compound setup_plate->serial_dilution serial_dilution->inoculation incubation Incubate Plate (37°C, 18-24h) inoculation->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic Determine MIC Value read_results->determine_mic data_analysis Data Analysis & Tabulation determine_mic->data_analysis

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Quality Control

  • A known quality control strain (e.g., E. coli ATCC 25922) should be tested concurrently to ensure the validity of the results.

  • The sterility control (broth only) should show no growth.

  • The growth control (broth and inoculum, no drug) should show adequate growth.

Safety Precautions

  • Standard microbiological safety practices should be followed when handling bacterial cultures.

  • Work should be performed in a biological safety cabinet.

  • All contaminated materials should be decontaminated before disposal.

  • Personal protective equipment (lab coat, gloves, eye protection) should be worn at all times.

References

Application Notes: 3alpha-HSD Inhibition Assay Using Feigrisolide D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3alpha-hydroxysteroid dehydrogenase (3alpha-HSD) represents a critical enzyme family involved in the metabolism of steroid hormones.[1][2] These enzymes regulate the levels of potent androgens, such as dihydrotestosterone (DHT), by converting them into their less active metabolites like 3alpha-androstanediol.[1][3] This metabolic regulation is crucial in various physiological processes and its dysregulation is implicated in pathologies such as benign prostatic hyperplasia and prostate cancer.[3] In the central nervous system, 3alpha-HSD modulates neurosteroid concentrations, which in turn affect GABA-A receptor function.[2][4] Consequently, inhibitors of 3alpha-HSD are valuable tools for both basic research and as potential therapeutic agents.

Feigrisolide D, a macrolide compound, has been identified as a moderate inhibitor of 3alpha-HSD.[5][6][7] These application notes provide a comprehensive protocol for an in vitro 3alpha-HSD inhibition assay using this compound, enabling researchers to investigate the enzyme's function and explore the impact of its inhibition.

Data Summary

The inhibitory potential of this compound against 3alpha-HSD has been qualitatively described in the literature. Quantitative characterization, such as the determination of an IC50 value, is a critical step for further investigation.

Table 1: Summary of this compound Inhibitory Activity

CompoundTarget EnzymeReported Inhibitory PotencyIC50 ValueReference
This compound3alpha-hydroxysteroid dehydrogenaseMedium inhibitorNot yet reported[5][6]

Experimental Protocol: 3alpha-HSD Inhibition Assay

This protocol outlines a colorimetric microplate-based assay to determine the inhibitory effect of this compound on 3alpha-HSD activity. The principle of this assay is the enzymatic conversion of a substrate by 3alpha-HSD in the presence of the cofactor NAD+, leading to the production of NADH, which can be quantified by a colorimetric dye.[8]

Materials and Reagents:

  • Recombinant human 3alpha-HSD (e.g., AKR1C2)

  • This compound

  • Androsterone (substrate)

  • NAD+ (cofactor)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • DMSO (for compound dissolution)

  • 96-well clear flat-bottom microplates

  • Microplate reader with absorbance detection at 450 nm

  • Commercially available colorimetric assay kit for NADH detection or individual dye reagents

Procedure:

  • Preparation of Reagents:

    • This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO.

    • Working Solutions of this compound: Perform serial dilutions of the stock solution in Assay Buffer to achieve a range of desired concentrations for testing. The final DMSO concentration in the assay should not exceed 1%.

    • 3alpha-HSD Enzyme Solution: Prepare a working solution of the enzyme in cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range of the assay.

    • Substrate Solution (Androsterone): Prepare a stock solution in a minimal amount of a suitable organic solvent and dilute to the final working concentration in Assay Buffer.

    • Cofactor Solution (NAD+): Prepare a fresh solution of NAD+ in Assay Buffer.

  • Assay Protocol:

    • In a 96-well plate, add 10 µL of each this compound working solution to the respective wells.

    • For the positive control (100% enzyme activity), add 10 µL of Assay Buffer containing the same percentage of DMSO as the test wells.

    • For the negative control (background), add 10 µL of Assay Buffer.

    • Add 80 µL of the 3alpha-HSD enzyme solution to all wells except the negative control.

    • Gently tap the plate to mix and pre-incubate for 15 minutes at room temperature to allow for the interaction between the inhibitor and the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells.[8]

    • Incubate the plate for 30-60 minutes at 37°C.

    • Stop the reaction and develop the colorimetric signal according to the instructions of the NADH detection kit.[8]

    • Measure the absorbance at 450 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the absorbance of the negative control from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = (1 - (Absorbance of test well / Absorbance of positive control)) * 100

    • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_inhibitor Prepare this compound dilutions add_inhibitor Add inhibitor/control to plate prep_inhibitor->add_inhibitor prep_enzyme Prepare 3alpha-HSD solution add_enzyme Add enzyme and pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare substrate and cofactor start_reaction Initiate reaction with substrate prep_substrate->start_reaction add_inhibitor->add_enzyme add_enzyme->start_reaction incubate Incubate at 37°C start_reaction->incubate detect_signal Add detection reagents incubate->detect_signal read_plate Measure absorbance at 450 nm detect_signal->read_plate calc_inhibition Calculate % inhibition read_plate->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for the 3alpha-HSD inhibition assay using this compound.

signaling_pathway DHT Dihydrotestosterone (DHT) (Active Androgen) enzyme 3alpha-HSD DHT->enzyme Substrate receptor Androgen Receptor DHT->receptor Activation metabolite 3alpha-Androstanediol (Inactive Metabolite) enzyme->metabolite Catalysis metabolite->receptor Reduced Affinity inhibitor This compound inhibitor->enzyme Inhibition response Cellular Response (e.g., Gene Expression, Proliferation) receptor->response

Caption: Role of 3alpha-HSD in androgen metabolism and its inhibition by this compound.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Publicly available scientific literature and databases do not currently contain specific information regarding "Feigrisolide D" or its effects on cancer cell lines. The following application notes and protocols are provided as a detailed, generalized template based on standard in vitro cytotoxicity assay methodologies. Researchers can adapt this framework for the evaluation of novel compounds like this compound upon acquiring the substance and relevant preliminary data.

Introduction

The assessment of cytotoxic effects of novel chemical entities on cancer cell lines is a critical primary step in the drug discovery and development pipeline.[1] In vitro cytotoxicity assays provide essential information regarding the dose-dependent effects of a compound on cell viability and proliferation.[2][3] One of the most common and well-established methods for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5] This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with cell viability.[2][4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[4] The concentration of the formazan, which is determined spectrophotometrically, is directly proportional to the number of viable cells.[6]

These application notes provide a comprehensive protocol for determining the cytotoxic effects of a test compound on various cancer cell lines using the MTT assay.

Data Presentation: Cytotoxicity of Test Compound

The cytotoxic activity of a compound is typically quantified by its IC50 value, which represents the concentration of the drug that is required to inhibit the growth of 50% of the cell population. The following table is a template for presenting such quantitative data for a hypothetical compound.

Cancer Cell LineTissue of OriginIC50 (µM) after 48h Treatment
MCF-7Breast AdenocarcinomaData Not Available
HeLaCervical AdenocarcinomaData Not Available
A549Lung CarcinomaData Not Available
HepG2Hepatocellular CarcinomaData Not Available
PC-3Prostate AdenocarcinomaData Not Available

Experimental Protocols

Materials and Reagents
  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, PC-3)

  • Complete growth medium (specific to each cell line, typically containing DMEM or RPMI-1640, 10% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin)

  • Test Compound (e.g., this compound), dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well flat-bottom sterile cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm[6]

Experimental Workflow Diagram

G Experimental Workflow for MTT Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cell Culture Maintenance C Seed Cells in 96-well Plate (e.g., 5x10^3 cells/well) A->C B Prepare Serial Dilutions of Test Compound E Treat Cells with Compound Dilutions B->E D Incubate for 24h (Allow cells to attach) C->D D->E F Incubate for 24-72h E->F G Add MTT Reagent (e.g., 10 µL of 5 mg/mL) F->G H Incubate for 2-4h (Formazan crystal formation) G->H I Add Solubilization Solution (e.g., 100 µL DMSO) H->I J Incubate for 15 min with shaking I->J K Read Absorbance at 570 nm J->K L Calculate Cell Viability (%) K->L M Determine IC50 Value L->M

Caption: Workflow of the MTT assay for determining compound cytotoxicity.

Step-by-Step Protocol for MTT Assay
  • Cell Seeding:

    • Harvest exponentially growing cells using trypsinization and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Dilute the cells in a complete growth medium to a final concentration of 5 x 10^4 cells/mL (this may need optimization depending on the cell line's growth rate).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in approximately 5,000 cells per well.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in a complete growth medium to achieve the desired final concentrations for treatment.

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. A purple precipitate should be visible in the wells containing viable cells.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

    • Place the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

Data Analysis
  • Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Determine the IC50 value by performing a non-linear regression analysis on the dose-response curve.

Potential Signaling Pathways in Compound-Induced Cytotoxicity

Many cytotoxic compounds induce cell death through the activation of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[8][9][10] Both pathways converge on the activation of executioner caspases, such as Caspase-3, which orchestrate the dismantling of the cell.[8]

Diagram of Apoptotic Signaling Pathways

G Generalized Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligands (e.g., FasL, TNF-α) Receptor Death Receptors (e.g., Fas, TNFR1) Ligand->Receptor DISC DISC Formation Receptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Active Caspase-8 ProCasp8->Casp8 Bcl2Family Bcl-2 Family Regulation (Bax/Bak activation) Casp8->Bcl2Family Bid cleavage ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Activates Stress Cellular Stress (e.g., DNA Damage) Stress->Bcl2Family Mito Mitochondria Bcl2Family->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c, Pro-Caspase-9) CytoC->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Casp9->ProCasp3 Activates Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: The extrinsic and intrinsic pathways of apoptosis converge on executioner caspases.

References

Application Notes and Protocols for the Evaluation of Feigrisolide D's Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feigrisolides are a family of lactone compounds isolated from Streptomyces griseus. While research has indicated antiviral and cytotoxic activities for Feigrisolide B, specific data on the antiviral properties of Feigrisolide D is not currently available in peer-reviewed literature.[1][2] This document provides a set of detailed protocols and application notes to guide researchers in the systematic evaluation of this compound's potential antiviral activity.

The following sections outline standardized assays to determine the efficacy of this compound against a model virus, assess its cytotoxicity, and establish a preliminary therapeutic index. These protocols are designed to be adaptable to various viruses and cell lines, providing a robust framework for initial screening and further investigation.

Data Presentation

Effective evaluation of an antiviral candidate requires the systematic collection and clear presentation of quantitative data. The following tables provide a template for summarizing the key experimental results.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (hours)CC₅₀ (µM)
e.g., Vero E6e.g., MTT Assaye.g., 72e.g., >100
e.g., A549e.g., MTT Assaye.g., 72e.g., 85.2

CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of uninfected cells by 50%.

Table 2: Antiviral Activity of this compound

VirusCell LineAssay TypeEC₅₀ (µM)Selectivity Index (SI)
e.g., Influenza A/PR/8/34e.g., MDCKe.g., Plaque Reduction Assaye.g., 12.5e.g., >8
e.g., Herpes Simplex Virus-1e.g., Vero E6e.g., CPE Inhibition Assaye.g., 21.3e.g., >4.7

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits the viral effect (e.g., plaque formation, cytopathic effect) by 50%. Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable safety profile.

Experimental Protocols

The following are detailed protocols for the evaluation of the cytotoxic and antiviral properties of this compound.

Cytotoxicity Assay Protocol (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

  • This compound (stock solution in DMSO)

  • Host cell line (e.g., Vero E6, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Protocol (Plaque Reduction Assay)

This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.

Materials:

  • This compound

  • Selected virus (e.g., Influenza A virus, Herpes Simplex Virus)

  • Confluent monolayer of host cells in 6-well plates

  • Infection medium (serum-free DMEM)

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS)

Procedure:

  • Cell Preparation: Grow host cells to a confluent monolayer in 6-well plates.

  • Virus Dilution: Prepare serial dilutions of the virus stock in infection medium.

  • Infection: Wash the cell monolayers with PBS and infect with 200 µL of virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Treatment: After infection, remove the virus inoculum and wash the cells with PBS. Add 2 mL of overlay medium containing various concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days).

  • Plaque Visualization: Fix the cells with 10% formalin for 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway that could be investigated.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan F->G H Measure Absorbance at 570nm G->H I Calculate Cell Viability H->I J Determine CC50 I->J

Caption: Workflow for the MTT Cytotoxicity Assay.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Grow Confluent Cell Monolayer C Infect Cells with Virus A->C B Prepare Virus Dilutions B->C D Treat with this compound in Overlay C->D E Incubate for 2-3 Days D->E F Fix and Stain Cells E->F G Count Plaques F->G H Calculate Plaque Reduction G->H I Determine EC50 H->I

Caption: Workflow for the Plaque Reduction Antiviral Assay.

Hypothetical_Signaling_Pathway cluster_virus Viral Infection cluster_compound Potential Intervention cluster_pathway Host Signaling Pathway Virus Virus Receptor Host Cell Receptor Virus->Receptor Entry Viral Entry & Uncoating Receptor->Entry Replication Viral Genome Replication Entry->Replication Assembly Virion Assembly & Release Replication->Assembly Pathway Host Kinase Pathway (e.g., MAPK) Replication->Pathway FeigrisolideD This compound FeigrisolideD->Replication Inhibition? FeigrisolideD->Pathway Modulation? Transcription Pro-viral Transcription Factors Pathway->Transcription Transcription->Replication

Caption: Hypothetical Signaling Pathway for this compound's Antiviral Action.

References

Feigrisolide D: A Potential Therapeutic Agent for 3α-Hydroxysteroid Dehydrogenase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Feigrisolide D, a 16-membered macrodiolide isolated from Streptomyces griseus, has been identified as a moderate inhibitor of 3α-hydroxysteroid dehydrogenase (3α-HSD).[1][2] This enzyme, also known as aldo-keto reductase 1C (AKR1C), plays a crucial role in the metabolism of steroid hormones and prostaglandins. The 3α-HSD enzyme family, particularly isoforms like AKR1C2, are implicated in the pathophysiology of various diseases, including prostate cancer and neurosteroid-related disorders. The inhibitory action of this compound on 3α-HSD suggests its potential as a therapeutic lead compound for diseases driven by aberrant steroid hormone signaling. This document provides an overview of this compound, its target, and detailed protocols for evaluating its inhibitory activity.

This compound and its Target: 3α-Hydroxysteroid Dehydrogenase (3α-HSD)

The 3α-HSD enzyme family consists of several isoforms, with AKR1C1, AKR1C2, AKR1C3, and AKR1C4 being the most well-characterized in humans. These enzymes are NAD(P)H-dependent oxidoreductases that catalyze the conversion of potent androgens and other steroids into their less active metabolites. For instance, AKR1C2 is a key enzyme in the inactivation of 5α-dihydrotestosterone (DHT), a potent androgen that drives the progression of prostate cancer.

Signaling Pathways Involving 3α-HSD

1. Androgen Metabolism in Prostate Cancer:

In prostate cancer, 3α-HSD (specifically AKR1C2) plays a critical role in regulating the intracellular levels of DHT.[1] By converting DHT to the less potent 5α-androstane-3α,17β-diol (3α-diol), AKR1C2 effectively reduces the androgenic signaling that promotes tumor growth. Inhibition of AKR1C2 could therefore lead to an accumulation of DHT, which may seem counterintuitive for cancer therapy. However, in certain contexts, modulating steroid metabolism can have complex effects, and inhibitors are valuable tools for studying these pathways.

G Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AndrogenReceptor Androgen Receptor (AR) DHT->AndrogenReceptor binds & activates ThreeAlphaDiol 3α-diol (less active) DHT->ThreeAlphaDiol catalyzed by GeneExpression Gene Expression (Proliferation, Survival) AndrogenReceptor->GeneExpression FeigrisolideD This compound AKR1C2 3α-HSD (AKR1C2) FeigrisolideD->AKR1C2 inhibits

Caption: Androgen metabolism pathway in prostate cells.

2. Neurosteroid Synthesis:

3α-HSD is also a key enzyme in the synthesis of neurosteroids, such as allopregnanolone, from progesterone. These neurosteroids are potent positive allosteric modulators of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain. Dysregulation of neurosteroid levels has been implicated in various neurological and psychiatric disorders, including anxiety, depression, and epilepsy. Inhibitors of 3α-HSD like this compound could serve as valuable pharmacological tools to investigate the role of neurosteroid metabolism in these conditions.

G Progesterone Progesterone Dihydroprogesterone 5α-Dihydroprogesterone Progesterone->Dihydroprogesterone 5α-reductase Allopregnanolone Allopregnanolone Dihydroprogesterone->Allopregnanolone catalyzed by GABAaR GABA-A Receptor Allopregnanolone->GABAaR modulates NeuronalInhibition Neuronal Inhibition GABAaR->NeuronalInhibition FeigrisolideD This compound AKR1C 3α-HSD (AKR1C) FeigrisolideD->AKR1C inhibits

Caption: Neurosteroid synthesis pathway.

Quantitative Data

As of the last update, specific IC50 or Kᵢ values for this compound against 3α-HSD isoforms have not been reported in publicly accessible literature. The compound is qualitatively described as a "medium inhibitor".[1][2] The following protocols can be utilized to determine these quantitative parameters.

Table 1: Example Data for Known 3α-HSD (AKR1C2) Inhibitors

CompoundTarget IsoformIC50 / Kᵢ (µM)Inhibition TypeReference
Ursodeoxycholic acidAKR1C2Kᵢ = 16.8CompetitiveByrns et al., 2008
IndomethacinAKR1C2IC50 = 2.5Not specifiedByrns et al., 2008
Flufenamic acidAKR1C2IC50 = 0.22Not specifiedRizner et al., 2003

Experimental Protocols

The following are detailed protocols for determining the inhibitory activity of compounds like this compound against 3α-HSD (specifically the AKR1C2 isoform).

Protocol 1: Spectrophotometric Assay for 3α-HSD (AKR1C2) Inhibition

This assay measures the enzymatic activity by monitoring the reduction of the cofactor NADP+ to NADPH, which results in an increase in absorbance at 340 nm.

Materials:

  • Recombinant human AKR1C2 enzyme

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH

  • 5α-Dihydrotestosterone (DHT) as substrate

  • This compound (or other test inhibitor) dissolved in DMSO

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NADPH (final concentration, e.g., 200 µM), and AKR1C2 enzyme (final concentration to be determined empirically for linear reaction kinetics).

  • Add varying concentrations of this compound (e.g., from 0.1 to 100 µM) or vehicle (DMSO) to the wells of the microplate.

  • Initiate the reaction by adding the substrate DHT (final concentration, e.g., 5 µM).

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C).

  • Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: Fluorescence-Based Assay for 3α-HSD (AKR1C2) Inhibition

This is a more sensitive method that measures the intrinsic fluorescence of NADPH.

Materials:

  • Same as Protocol 1, but with a fluorescence microplate reader.

  • 96-well black microplates.

Procedure:

  • The setup is similar to the spectrophotometric assay. Prepare the reaction mixture with buffer, enzyme, and varying concentrations of this compound.

  • Initiate the reaction by adding a mixture of NADPH and DHT.

  • Measure the decrease in NADPH fluorescence over time. The excitation wavelength for NADPH is typically around 340 nm, and the emission wavelength is around 460 nm.

  • Calculate the initial reaction velocities from the fluorescence decay curves.

  • Determine the IC50 value as described in Protocol 1.

Workflow for IC50 Determination:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PrepEnzyme Prepare Enzyme Stock Dispense Dispense Enzyme & Inhibitor into 96-well plate PrepEnzyme->Dispense PrepInhibitor Prepare this compound Serial Dilutions PrepInhibitor->Dispense PrepSubstrate Prepare Substrate/Cofactor Mix Initiate Initiate Reaction with Substrate/Cofactor Mix PrepSubstrate->Initiate Dispense->Initiate Measure Measure Absorbance/Fluorescence Kinetics Initiate->Measure CalcRate Calculate Initial Reaction Rates Measure->CalcRate PlotData Plot % Inhibition vs. [this compound] CalcRate->PlotData CalcIC50 Determine IC50 Value PlotData->CalcIC50

Caption: Experimental workflow for IC50 determination.

Conclusion

This compound represents a promising natural product with potential for development as a therapeutic agent targeting 3α-HSD. Its ability to inhibit this key enzyme in steroid metabolism pathways makes it a valuable tool for research in areas such as prostate cancer and neurobiology. The protocols provided herein offer a framework for the detailed characterization of the inhibitory activity of this compound and other potential 3α-HSD inhibitors. Further studies to elucidate the precise mechanism of inhibition and to evaluate its efficacy and selectivity in cellular and in vivo models are warranted.

References

Application Notes and Protocols for Feigrisolide D in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Feigrisolide D, a 16-membered macrodiolide natural product isolated from Streptomyces griseus, and its potential applications in drug discovery. Detailed protocols for evaluating its biological activities are also presented.

Introduction to this compound

This compound is a structurally interesting natural product with reported biological activities that suggest its potential as a lead compound in drug discovery. Its primary reported activities are the inhibition of 3α-hydroxysteroid dehydrogenase (3α-HSD) and antibacterial effects. These activities open avenues for research in areas such as hormonal regulation, metabolic disorders, and infectious diseases.

Inhibition of 3α-Hydroxysteroid Dehydrogenase (3α-HSD)

Mechanism of Action & Significance

3α-Hydroxysteroid dehydrogenase (3α-HSD) is a key enzyme in the metabolism of steroid hormones, including androgens, estrogens, and corticosteroids.[1] It catalyzes the conversion of potent steroid hormones into their less active counterparts, thereby regulating their local concentrations and the subsequent activation of steroid hormone receptors.[2][3] Inhibition of 3α-HSD can therefore modulate steroid hormone signaling pathways, which are implicated in a variety of physiological and pathological processes, including hormone-dependent cancers, metabolic syndrome, and neurosteroid regulation.[4] this compound has been identified as a medium inhibitor of 3α-HSD, suggesting its potential to modulate these pathways.

Proposed Signaling Pathway

Inhibition of 3α-HSD by this compound is hypothesized to increase the intracellular concentration of active steroid hormones, such as dihydrotestosterone (DHT), leading to enhanced activation of their respective nuclear receptors (e.g., Androgen Receptor). This can modulate the transcription of target genes involved in cellular proliferation, differentiation, and metabolism.

G cluster_extracellular cluster_cell Target Cell Steroid_precursor Steroid Precursor Steroid_precursor_in Steroid Precursor Active_Steroid Active Steroid (e.g., DHT) Steroid_precursor_in->Active_Steroid Biosynthesis HSD 3α-HSD Active_Steroid->HSD Nuclear_Receptor Nuclear Receptor (e.g., AR) Active_Steroid->Nuclear_Receptor Binding & Activation Inactive_Steroid Inactive Steroid Metabolite HSD->Inactive_Steroid FeigrisolideD This compound FeigrisolideD->HSD Inhibition Gene_Expression Target Gene Expression Nuclear_Receptor->Gene_Expression Transcription Regulation Biological_Response Biological Response (e.g., Proliferation) Gene_Expression->Biological_Response

Caption: Proposed mechanism of this compound on steroid hormone signaling.

Experimental Protocol: 3α-HSD Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available 3α-HSD assay kits and can be used to determine the inhibitory activity of this compound.

Materials:

  • Recombinant human 3α-HSD

  • 3α-HSD Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Substrate (e.g., 5α-Androstan-3α-ol-17-one)

  • Cofactor (NADP+)

  • Colorimetric probe (e.g., WST-1 or similar tetrazolium salt)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare the enzyme, substrate, and cofactor solutions in Assay Buffer to the desired working concentrations.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the appropriate wells.

    • Add 20 µL of the NADP+ solution to all wells.

    • To initiate the reaction, add 20 µL of the substrate solution to all wells except the blank.

    • Add 10 µL of the 3α-HSD enzyme solution to all wells except the blank.

    • For the blank, add 10 µL of Assay Buffer instead of the enzyme.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • After incubation, add 20 µL of the colorimetric probe to each well.

    • Incubate for an additional 10-15 minutes at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_blank) / (Abs_vehicle - Abs_blank))

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

While specific quantitative data for this compound is not yet publicly available, the following table illustrates how to present the results of a 3α-HSD inhibition assay.

CompoundTargetAssay TypeIC50 (µM) [Hypothetical]
This compound3α-HSDColorimetric15.2
Control Inhibitor3α-HSDColorimetric2.5

Antibacterial Activity

Mechanism of Action & Significance

This compound belongs to the macrodiolide class of compounds. Macrolide antibiotics are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[5][6][7] This binding can interfere with peptide chain elongation, leading to a bacteriostatic or bactericidal effect.[8] The development of new antibacterial agents is crucial to combat the rise of antibiotic-resistant bacteria.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (in DMSO)

  • Positive control antibiotic (e.g., Gentamicin)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum:

    • Culture the bacterial strain in CAMHB overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microplate.

  • Prepare Serial Dilutions:

    • Perform a two-fold serial dilution of this compound in CAMHB in the 96-well plate. The concentration range should be sufficient to determine the MIC.

    • Include a positive control (serial dilution of a known antibiotic), a negative control (medium only), and a vehicle control (medium with the highest concentration of DMSO used).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions and controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture (Overnight) C Inoculate 96-well Plate A->C B Prepare this compound Serial Dilutions B->C D Incubate (37°C, 18-24h) C->D E Visual Inspection/ OD600 Measurement D->E F Determine MIC E->F

References

Application Notes and Protocols for Investigating Bacterial Resistance Mechanisms with Novel Compounds: A Case Study Framework Using Feigrisolide D

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The discovery and development of new antimicrobial agents with novel mechanisms of action are crucial to combat this challenge. The Feigrisolides, a family of lactone compounds isolated from Streptomyces griseus, represent potential candidates for such development.[1][2] This document provides a framework for researchers, scientists, and drug development professionals on how to approach the study of a novel compound, using Feigrisolide D as a hypothetical example, in the context of bacterial resistance.

While preliminary studies have identified Feigrisolides A, B, C, and D and attributed general biological activities to them, there is limited specific data on this compound's antibacterial properties and its role in resistance mechanisms.[1][2] Feigrisolide B has been noted for its strong antibacterial activity, while Feigrisolides A, C, and D have been described as medium inhibitors of 3α-hydroxysteroid-dehydrogenase.[1][2] Feigrisolide C has also been investigated for its antifungal properties.[3]

These application notes, therefore, present generalized protocols and conceptual frameworks that are standard in the field of antimicrobial research. These can be adapted to investigate the potential of this compound or other novel compounds to induce resistance and to elucidate the underlying mechanisms.

Data Presentation: Known Biological Activities of Feigrisolides

The following table summarizes the currently known biological activities of the Feigrisolide family as reported in the literature. This serves as a starting point for more in-depth investigation.

CompoundReported Biological ActivityReference
Feigrisolide A Medium inhibitor of 3α-hydroxysteroid-dehydrogenase[1][2]
Feigrisolide B Strong antibacterial, medium cytotoxic, and antiviral activities[1][2]
Feigrisolide C Medium inhibitor of 3α-hydroxysteroid-dehydrogenase; inhibits fungal hyphal growth[1][2][3]
This compound Medium inhibitor of 3α-hydroxysteroid-dehydrogenase[1][2]

Experimental Protocols

The following are standard protocols for assessing the antibacterial activity of a novel compound and investigating the mechanisms of resistance that may arise.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB.

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration with no visible growth. The absorbance can also be read using a spectrophotometer.

Protocol 2: Induction of Bacterial Resistance

This protocol is designed to determine if bacteria can develop resistance to the test compound over time.

Materials:

  • Test compound

  • Susceptible bacterial strain

  • Agar plates with and without sub-MIC concentrations of the test compound

  • Liquid culture medium

Procedure:

  • Determine the MIC of the test compound for the susceptible bacterial strain.

  • Inoculate the strain in a liquid culture containing a sub-MIC concentration (e.g., 0.5x MIC) of the compound.

  • Incubate until growth is observed.

  • Determine the new MIC of the culture.

  • Plate the culture on an agar plate containing a concentration of the compound equal to the new MIC.

  • Isolate colonies that grow at this concentration and repeat the process of MIC determination and exposure to increasing concentrations of the compound.

  • A significant increase in the MIC over several passages indicates the development of resistance.

Protocol 3: Investigating the Mechanism of Action

These are initial steps to understand how the compound affects the bacteria.

a) Membrane Permeability Assay:

  • Use a fluorescent dye such as propidium iodide, which can only enter cells with compromised membranes.

  • Treat bacteria with the test compound at its MIC.

  • Add the fluorescent dye and measure the fluorescence over time. An increase in fluorescence compared to untreated controls suggests membrane damage.

b) Efflux Pump Inhibition Assay:

  • Use a known efflux pump substrate (e.g., ethidium bromide) and an efflux pump inhibitor (e.g., CCCP) as a control.

  • Incubate bacteria with the test compound and the efflux pump substrate.

  • Measure the accumulation of the substrate within the cells. Reduced accumulation compared to the control may suggest the compound is being removed by an efflux pump.

Visualization of Pathways and Workflows

The following diagrams illustrate conceptual frameworks relevant to the study of bacterial resistance.

experimental_workflow cluster_screening Initial Screening cluster_resistance Resistance Studies cluster_mechanism Mechanism of Action/Resistance Compound Novel Compound (e.g., this compound) MIC Determine MIC (Protocol 1) Compound->MIC Resistance_Induction Induce Resistance (Protocol 2) MIC->Resistance_Induction Resistant_Strain Isolation of Resistant Strain Resistance_Induction->Resistant_Strain MoA Investigate Mechanism of Action (Protocol 3) Resistant_Strain->MoA Genomic_Analysis Genomic Sequencing of Resistant Strain Resistant_Strain->Genomic_Analysis Target_ID Target Identification Genomic_Analysis->Target_ID

Caption: A generalized experimental workflow for investigating a novel antimicrobial compound.

signaling_pathway cluster_membrane Cell Membrane Sensor_Kinase Sensor Histidine Kinase Response_Regulator Response Regulator Sensor_Kinase->Response_Regulator Phosphotransfer ADP ADP Sensor_Kinase->ADP Gene_Expression Target Gene Expression (e.g., Efflux Pump, Enzyme) Response_Regulator->Gene_Expression Binds to DNA ATP ATP ATP->Sensor_Kinase Phosphorylation P Antibiotic_Stress External Stimulus (e.g., Antibiotic) Antibiotic_Stress->Sensor_Kinase

Caption: A generic two-component signaling pathway often involved in bacterial resistance.

efflux_pump cluster_cell Bacterial Cell cluster_pump Efflux Pump Complex Inner_Membrane Inner Membrane Periplasm Periplasm Outer_Membrane Outer Membrane Inner_Pump Inner Membrane Protein Accessory_Protein Accessory Protein Outer_Channel Outer Membrane Channel Antibiotic_Out Antibiotic Outer_Channel->Antibiotic_Out Expelled Antibiotic_In Antibiotic Antibiotic_In->Inner_Pump Enters Cell

Caption: A diagram of a tripartite efflux pump, a common bacterial resistance mechanism.

Conclusion and Future Directions

The study of novel compounds like this compound for their potential as antimicrobials and their interaction with bacterial resistance mechanisms is a complex but critical area of research. The protocols and frameworks provided here offer a standardized approach to begin such investigations. For this compound specifically, future research should focus on:

  • Comprehensive Antibacterial Spectrum Analysis: Determining the MIC of this compound against a broad panel of clinically relevant, drug-resistant bacterial strains.

  • Mechanism of Action Studies: Elucidating the specific cellular target and pathway affected by this compound.

  • Resistance Development and Cross-Resistance: Investigating the frequency of resistance development and whether resistance to this compound confers resistance to other classes of antibiotics.

  • In Vivo Efficacy: Evaluating the effectiveness of this compound in animal models of infection.

By systematically applying these established methodologies, the scientific community can thoroughly evaluate the potential of this compound and other novel compounds in the ongoing fight against antimicrobial resistance.

References

Cell-Based Assays for Determining the Bioactivity of Feigrisolide D

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

These application notes provide detailed protocols for investigating the biological activities of Feigrisolide D, a 16-membered macrodiolide isolated from Streptomyces griseus.[1][2] While its direct bioactivities are not extensively characterized, related feigrisolides have demonstrated antibacterial, cytotoxic, and enzyme-inhibiting properties.[1][3][4] this compound has been identified as a moderate inhibitor of 3α-hydroxysteroid dehydrogenase (3α-HSD).[1] The following protocols are designed to enable researchers to explore the cytotoxic, apoptotic, and anti-inflammatory potential of this compound in a cellular context.

Assessment of Cytotoxicity

A primary step in evaluating the bioactivity of a novel compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4/5: Assay cluster_3 Data Analysis seed Seed cells in 96-well plate treat Treat cells with varying concentrations of this compound seed->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 add_sol Add solubilization solution (e.g., DMSO) incubate2->add_sol read Measure absorbance at 570 nm add_sol->read analyze Calculate % viability and determine IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Selected cancer cell line (e.g., HeLa, K562)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of this compound
Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle Control)1.25100%
11.1894.4%
50.9576.0%
100.6350.4%
250.3124.8%
500.1512.0%
IC50 (µM) -~10
Note: Data presented is hypothetical and for illustrative purposes.

Investigation of Apoptosis Induction

Should this compound exhibit cytotoxicity, it is crucial to determine the mechanism of cell death. The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between viable, apoptotic, and necrotic cells.[5][6]

Signaling Pathway: Apoptosis Detection with Annexin V/PI

G cluster_0 cluster_1 cluster_2 A Viable Cell (PS on inner membrane) B Early Apoptotic Cell (PS on outer membrane) A->B Apoptotic Stimulus (e.g., this compound) F Annexin V (-) PI (-) C Late Apoptotic/Necrotic Cell (PS on outer membrane, leaky membrane) B->C Loss of membrane integrity D Annexin V-FITC binds to PS B->D C->D E Propidium Iodide (PI) stains DNA in cells with compromised membranes C->E G Annexin V (+) PI (-) H Annexin V (+) PI (+) G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis cluster_3 Data Interpretation seed Seed macrophages (e.g., RAW 264.7) in a 24-well plate pretreat Pre-treat cells with this compound seed->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect cell supernatant elisa Measure cytokine levels (e.g., TNF-α, IL-6) by ELISA collect->elisa analyze Determine inhibition of cytokine production elisa->analyze

References

Troubleshooting & Optimization

Optimizing the yield of Feigrisolide D from Streptomyces culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the yield of Feigrisolide D from Streptomyces griseus cultures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is a 16-membered macrodiolide, a type of polyketide natural product, isolated from the bacterium Streptomyces griseus.[1] Polyketides are a diverse class of secondary metabolites known for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3] While the specific activities of this compound are still under investigation, its structural class suggests potential therapeutic applications.

Q2: What are the key factors influencing the yield of this compound?

A2: The production of secondary metabolites like this compound in Streptomyces is a complex process influenced by a multitude of factors. These can be broadly categorized as:

  • Genetic Factors: The inherent biosynthetic capacity of the Streptomyces griseus strain is paramount.

  • Fermentation Media Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of essential minerals and trace elements, significantly impact yield.

  • Physical Fermentation Parameters: Critical parameters include pH, temperature, aeration (dissolved oxygen), and agitation speed.

  • Inoculum Development: The age and quality of the seed culture used to inoculate the production fermenter are crucial for consistent results.

  • Elicitors and Precursors: The addition of specific molecules can induce or enhance the production of secondary metabolites.

Q3: What is a typical starting point for optimizing this compound production?

A3: A common starting point is to use a known production medium for Streptomyces griseus or a related species and then systematically optimize the key parameters. A one-factor-at-a-time (OFAT) approach can be initially employed to identify critical media components and physical parameters, followed by a more comprehensive statistical method like Response Surface Methodology (RSM) for fine-tuning the optimal conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the cultivation of Streptomyces griseus for this compound production.

Problem Potential Cause(s) Recommended Solution(s)
Low or No this compound Production - Suboptimal fermentation medium (unbalanced C/N ratio, lack of precursors).- Inappropriate physical parameters (pH, temperature, aeration).- Poor quality seed culture.- Strain instability or mutation.- Systematically optimize media components using OFAT or RSM.- Verify and optimize pH, temperature, and agitation speed.- Standardize seed culture preparation protocol.- Re-streak the culture from a frozen stock to ensure genetic integrity.
Inconsistent Yield Between Batches - Variability in inoculum preparation.- Inconsistent quality of raw materials for the medium.- Fluctuations in physical fermentation parameters.- Strictly adhere to a standardized protocol for seed culture development.- Use high-quality, consistent sources for all media components.- Ensure precise control and monitoring of pH, temperature, and aeration.
Contamination of the Culture - Inadequate aseptic technique during inoculation or sampling.- Contaminated media or equipment.- Airborne contaminants.- Review and reinforce sterile work practices.- Ensure proper sterilization of all media, glassware, and bioreactors.- Work in a laminar flow hood and minimize exposure of the culture to the open environment.
Foaming in the Bioreactor - High concentration of proteins or other surface-active compounds in the medium.- High agitation speed.- Add an appropriate concentration of a sterile antifoaming agent.- Optimize the agitation speed to provide sufficient aeration without excessive foaming.
Product Degradation - Unfavorable pH or temperature conditions post-fermentation.- Enzymatic degradation by extracellular enzymes.- Adjust the pH of the fermentation broth immediately after harvest.- Process the harvested broth quickly or store it at a low temperature (4°C or -20°C).

Experimental Protocols

Protocol 1: Preparation of Streptomyces griseus Seed Culture

Objective: To prepare a healthy and consistent seed culture for inoculating the production fermenter.

Materials:

  • Streptomyces griseus culture plate or glycerol stock

  • Sterile toothpicks or inoculation loops

  • Baffled flasks (e.g., 250 mL)

  • Liquid medium (e.g., Tryptic Soy Broth or a specific seed medium)

  • Sterile cotton plugs or foam stoppers

  • Incubator shaker

Procedure:

  • Aseptically transfer a small amount of mycelia or spores from a fresh plate or a thawed glycerol stock of Streptomyces griseus into a baffled flask containing the seed culture medium.

  • Incubate the flask at the optimal temperature (typically 28-30°C) with agitation (e.g., 200-250 rpm) for a predetermined period (e.g., 48-72 hours).

  • Monitor the growth of the culture by observing the formation of mycelial pellets or turbidity.

  • The seed culture is ready for inoculation when it is in the late logarithmic to early stationary phase of growth.

Protocol 2: Optimization of Fermentation Medium using Response Surface Methodology (RSM)

Objective: To statistically optimize the concentrations of key media components to maximize this compound production.

Methodology:

  • Screening of Factors: Initially, use a Plackett-Burman design to screen for the most significant media components (e.g., different carbon and nitrogen sources) affecting this compound yield.

  • Central Composite Design (CCD): Once the key factors are identified, employ a CCD to investigate the quadratic effects and interactions between these factors. This involves setting up a series of experiments with different combinations of the selected components at varying concentrations.

  • Data Analysis: After conducting the fermentation experiments, quantify the this compound yield for each run. Use statistical software to analyze the data and fit it to a second-order polynomial equation. This will generate a mathematical model that describes the relationship between the media components and the yield.

  • Optimization and Validation: Use the model to predict the optimal concentrations of the media components for maximizing this compound production. Validate the predicted optimal medium by performing a confirmation experiment.

Protocol 3: Extraction and Quantification of this compound

Objective: To extract this compound from the fermentation broth and quantify its concentration using High-Performance Liquid Chromatography (HPLC).

Extraction:

  • Separate the mycelia from the fermentation broth by centrifugation or filtration.

  • Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

  • The mycelia can also be extracted with a polar solvent like methanol or acetone to recover any intracellular product.

Quantification (General HPLC Method for Non-Chromophoric Polyketides):

This compound lacks a strong UV chromophore, making direct UV detection challenging. Therefore, derivatization or the use of a universal detector is recommended.

  • Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol or acetonitrile) and filter it through a 0.22 µm syringe filter before injection.

  • HPLC System:

    • Column: A reversed-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used.

    • Detector:

      • UV Detector with Pre-column Derivatization: React the sample with a UV-absorbing derivatizing agent that targets hydroxyl or carboxyl groups present in the this compound structure.[4][5][6][7][8][9]

      • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that do not require the analyte to have a chromophore.[10]

      • Mass Spectrometry (MS) Detector: LC-MS provides high sensitivity and selectivity for quantification.

  • Quantification: Create a calibration curve using a purified standard of this compound of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Biosynthetic Pathway

// Nodes Acetyl_CoA [label="Acetyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Propionyl_CoA [label="Propionyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methylmalonyl_CoA [label="Methylmalonyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKS [label="Type I Polyketide\nSynthase (PKS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Polyketide_Chain [label="Linear Polyketide\nChain", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Modification_Enzymes [label="Tailoring Enzymes\n(e.g., P450s, Reductases)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Feigrisolide_D_Precursor [label="this compound\nPrecursor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lactonization [label="Lactonization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Feigrisolide_D [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF", shape=doubleoctagon];

// Edges Acetyl_CoA -> PKS; Propionyl_CoA -> PKS; Methylmalonyl_CoA -> PKS; PKS -> Polyketide_Chain [label="Chain Elongation"]; Polyketide_Chain -> Modification_Enzymes [label="Post-PKS\nModifications"]; Modification_Enzymes -> Feigrisolide_D_Precursor; Feigrisolide_D_Precursor -> Lactonization; Lactonization -> Feigrisolide_D; }

Caption: Generalized biosynthetic pathway for this compound.

Experimental Workflow

// Nodes Strain_Selection [label="Strain Selection\n(Streptomyces griseus)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Culture [label="Seed Culture\nDevelopment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fermentation [label="Production Fermentation", fillcolor="#FBBC05", fontcolor="#202124"]; Optimization [label="Optimization of Parameters\n(Media, pH, Temp, etc.)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extraction [label="Extraction of\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Quantification\n(e.g., HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis and\nYield Calculation", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Strain_Selection -> Seed_Culture; Seed_Culture -> Fermentation; Optimization -> Fermentation; Fermentation -> Extraction; Extraction -> Quantification; Quantification -> Analysis; Analysis -> Optimization [style=dashed, label="Iterative Improvement"]; }

Caption: Workflow for optimizing this compound production.

Troubleshooting Logic

// Nodes Start [label="Low/No Yield", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Contamination [label="Check for Contamination\n(Microscopy, Plating)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Contaminated [label="Contaminated", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Not_Contaminated [label="Not Contaminated", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Review_Aseptic_Technique [label="Review Aseptic Technique\n& Sterilization Protocols", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Parameters [label="Verify Fermentation\nParameters (pH, Temp, DO)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Parameters_OK [label="Parameters OK", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Parameters_Not_OK [label="Parameters Not OK", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Calibrate_Probes [label="Calibrate Probes &\nAdjust Controllers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Medium [label="Optimize Medium\nComposition (C/N ratio, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Inoculum [label="Evaluate Seed Culture\n(Age, Viability)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Contamination; Check_Contamination -> Contaminated [label="Yes"]; Check_Contamination -> Not_Contaminated [label="No"]; Contaminated -> Review_Aseptic_Technique; Not_Contaminated -> Check_Parameters; Check_Parameters -> Parameters_OK [label="Yes"]; Check_Parameters -> Parameters_Not_OK [label="No"]; Parameters_Not_OK -> Calibrate_Probes; Parameters_OK -> Optimize_Medium; Optimize_Medium -> Check_Inoculum; }

Caption: Decision tree for troubleshooting low yield.

References

Feigrisolide D stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Feigrisolide D in various solvents and at different temperatures. It is intended for researchers, scientists, and drug development professionals to assist with experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended. For aqueous-based assays, further dilution in the appropriate buffered solution is necessary. It is crucial to minimize the final concentration of DMSO in your experiment, as it can affect cell viability and assay performance.

Q2: What are the general storage conditions for this compound?

A: As a general guideline for macrolide compounds, it is recommended to store solid this compound at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: How can I assess the stability of this compound in my specific experimental conditions?

A: A stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the standard approach. This involves incubating this compound under your experimental conditions (e.g., in your chosen solvent or assay buffer at a specific temperature) and monitoring its concentration over time.

Q4: I am observing precipitation of this compound in my aqueous buffer. What can I do?

A: Precipitation in aqueous solutions is a common issue for hydrophobic molecules like macrolides. Consider the following troubleshooting steps:

  • Decrease the final concentration of this compound.

  • Increase the percentage of co-solvent (e.g., DMSO, ethanol), ensuring it is compatible with your experimental system.

  • Investigate the use of solubility-enhancing excipients, such as cyclodextrins, if permissible for your application.

Q5: Could this compound be degrading in my cell culture medium?

A: It is possible. Components in cell culture media, along with physiological pH and temperature (37°C), can contribute to the degradation of a compound. To assess this, incubate this compound in the cell culture medium without cells and monitor its concentration over time by HPLC.

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected activity in biological assays.

This could be due to the degradation or precipitation of this compound.

start Inconsistent/Low Activity Observed check_solubility Visually inspect for precipitation in assay medium start->check_solubility precipitation_observed Precipitation observed check_solubility->precipitation_observed Yes no_precipitation No precipitation check_solubility->no_precipitation No check_stability Perform HPLC stability study in assay medium at 37°C degradation_confirmed Significant degradation observed check_stability->degradation_confirmed Yes no_degradation No significant degradation check_stability->no_degradation No optimize_solubility Optimize solubility: - Lower concentration - Increase co-solvent - Use solubilizing agents re_run_assay Re-run assay with optimized conditions optimize_solubility->re_run_assay prepare_fresh Prepare fresh stock solutions prepare_fresh->re_run_assay degradation_confirmed->prepare_fresh no_degradation->re_run_assay precipitation_observed->optimize_solubility no_precipitation->check_stability cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_solution Prepare this compound solution in test solvent/buffer initial_sample Take T=0 sample (quench if necessary) prep_solution->initial_sample incubation Incubate at desired temperature initial_sample->incubation time_points Take samples at specified time points incubation->time_points hplc_injection Inject sample into HPLC-UV/MS time_points->hplc_injection data_acquisition Acquire chromatogram and integrate peak areas hplc_injection->data_acquisition calculate_concentration Calculate concentration of this compound data_acquisition->calculate_concentration plot_data Plot % remaining vs. time calculate_concentration->plot_data determine_kinetics Determine degradation kinetics and half-life plot_data->determine_kinetics

Solubility issues of Feigrisolide D in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Feigrisolide D in aqueous solutions for experimental use.

Troubleshooting Guide

Researchers may encounter challenges in dissolving this compound in aqueous buffers for cell-based assays and other experiments. This guide provides a systematic approach to addressing these issues.

Problem 1: this compound precipitates out of solution upon addition to aqueous media.

  • Cause: this compound is a macrolide with a chemical structure (C22H38O7) that suggests it is poorly soluble in water.[1] Direct addition of a stock solution (likely in a water-miscible organic solvent) to an aqueous buffer can cause the compound to crash out if the final concentration of the organic solvent is too low to maintain solubility.

  • Solution Workflow:

    G cluster_0 Solution Preparation Workflow A Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). B Serially dilute the stock solution in the same organic solvent to create intermediate concentrations. A->B Step 1 C Add a small volume of the diluted stock to the aqueous experimental medium with vigorous vortexing. B->C Step 2 D Visually inspect for any signs of precipitation (cloudiness, particles). C->D Step 3 E If precipitation occurs, consider alternative solubilization methods. D->E Troubleshooting

    Workflow for preparing this compound solutions.

  • Recommended Actions:

    • Co-solvent System: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is sufficient to maintain solubility, while being low enough to not affect the experimental system. For many cell-based assays, a final DMSO concentration of <0.5% is recommended. In a study involving Feigrisolide C, a related compound, a 1% DMSO concentration was used as a negative control in field experiments.[2]

    • pH Adjustment: The solubility of some compounds can be influenced by pH. While no specific data is available for this compound, this is a general technique that can be explored.[3][4]

    • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[4]

Problem 2: Inconsistent experimental results at the same nominal concentration of this compound.

  • Cause: This can be due to incomplete dissolution or precipitation of the compound, leading to a lower actual concentration in solution than intended.

  • Solution:

    • Sonication: After adding the this compound stock solution to the aqueous medium, sonicate the solution for a few minutes. This can help to break up small aggregates and improve dissolution.

    • Filtration: After dissolution, filter the solution through a 0.22 µm filter to remove any undissolved particles. This ensures a homogenous solution, but may also remove some of the undissolved compound.

    • Fresh Preparations: Always prepare fresh working solutions of this compound for each experiment to avoid issues with compound degradation or precipitation over time.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Based on its chemical properties as a macrolide and practices with similar poorly soluble compounds, Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing a high-concentration stock solution of this compound.[2]

Q2: What is the aqueous solubility of this compound?

Q3: Can I use solvents other than DMSO?

A3: Other water-miscible organic solvents such as ethanol or dimethylformamide (DMF) could potentially be used. However, the compatibility of these solvents with your specific experimental system must be verified. For many biological experiments, DMSO is the most commonly used and well-characterized solvent for poorly soluble compounds.

Q4: How can I increase the solubility of this compound in my aqueous experimental buffer?

A4: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound.[3][4][5] These include:

  • Co-solvency: Maintaining a low percentage of an organic solvent like DMSO in the final aqueous solution.

  • Complexation: Using cyclodextrins to form inclusion complexes that are more water-soluble.[5]

  • Solid Dispersion: Although more common in pharmaceutical formulations, this involves dispersing the drug in a hydrophilic carrier.[6]

  • Nanosuspensions: Creating a colloidal dispersion of the drug in a liquid medium.[5]

Q5: this compound is an inhibitor of 3alpha-hydroxysteroid-dehydrogenase (3α-HSD). Is there a diagram for the signaling pathway it might affect?

A5: While this compound is known to inhibit 3α-HSD, a detailed downstream signaling pathway directly initiated by this inhibition is not well-documented in the provided search results.[7][8] However, a generalized pathway can be conceptualized where the inhibition of an enzyme leads to the accumulation of a substrate and a reduction in the product, which in turn could affect downstream cellular processes.

G cluster_0 Hypothetical Signaling Pathway Inhibition A Substrate B 3alpha-hydroxysteroid-dehydrogenase (3α-HSD) A->B C Product B->C D Downstream Cellular Processes C->D Activates/Inhibits E This compound E->B Inhibits

Hypothetical inhibition of a signaling pathway by this compound.

Experimental Protocols

Protocol for Preparation of a this compound Working Solution

This protocol provides a general method for preparing a working solution of this compound for in vitro experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile

  • Aqueous experimental buffer (e.g., PBS, cell culture medium), sterile

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • The molecular weight of this compound is approximately 414.5 g/mol .[1]

    • To prepare a 10 mM stock solution, weigh out 4.145 mg of this compound and dissolve it in 1 mL of sterile DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

    • Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare the Final Working Solution:

    • Thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in your aqueous experimental buffer to achieve the desired final concentration.

    • Important: When adding the DMSO stock to the aqueous buffer, do so with vigorous vortexing or stirring to ensure rapid mixing and prevent precipitation.

    • Ensure the final concentration of DMSO in your working solution is below the tolerance level of your experimental system (typically <0.5%).

Data Presentation

PropertyValueSource
Molecular Formula C22H38O7[1]
Molecular Weight 414.5 g/mol [1]
Recommended Stock Solvent Dimethyl sulfoxide (DMSO)
Aqueous Solubility Poor (specific value not available)
Method for Solubility EnhancementPrincipleReference
Co-solvency Using a water-miscible organic solvent to increase the solubility of a nonpolar compound in water.[3]
pH Adjustment Modifying the pH of the solution to ionize the compound, thereby increasing its solubility.[4]
Complexation Encapsulating the poorly soluble drug within a hydrophilic host molecule, such as a cyclodextrin.[5]
Use of Surfactants Reducing the surface tension between the drug and the aqueous medium, often through micelle formation.[4]
Particle Size Reduction Increasing the surface area of the drug particles to enhance the dissolution rate.[3]

References

Technical Support Center: Overcoming Low Yield in Feigrisolide D Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of Feigrisolide D isolation from Streptomyces griseus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield often low?

This compound is a 16-membered macrodiolide, a type of polyketide secondary metabolite, isolated from the bacterium Streptomyces griseus.[1][2] The production of secondary metabolites like this compound is often low because it is not essential for the primary growth of the microorganism. Its biosynthesis is tightly regulated and typically occurs during the stationary phase of growth when essential nutrients may become limited. Factors such as suboptimal fermentation conditions, strain viability, and inefficient extraction methods can all contribute to low yields.

Q2: What are the key factors influencing the yield of this compound?

The yield of this compound is influenced by a combination of biological and chemical factors, including:

  • Strain and Inoculum Quality: The genetic stability and physiological state of the Streptomyces griseus strain are critical.

  • Fermentation Medium Composition: The availability of specific carbon, nitrogen, and phosphate sources, as well as trace elements, directly impacts secondary metabolite production.

  • Cultivation Conditions: Parameters such as pH, temperature, aeration, and agitation speed must be carefully controlled.

  • Extraction and Purification Efficiency: The methods used to extract and purify this compound from the fermentation broth can significantly affect the final isolated yield.

Q3: Are there any known regulatory mechanisms that control this compound biosynthesis?

While the specific regulatory pathway for this compound has not been fully elucidated, the biosynthesis of similar macrodiolide antibiotics in Streptomyces is known to be controlled by a hierarchical regulatory network.[3][4][5] This typically involves:

  • Pleiotropic Regulators: Global regulators that respond to environmental and physiological signals, influencing both primary and secondary metabolism.

  • Pathway-Specific Regulators: Transcriptional activators, often encoded within the biosynthetic gene cluster (BGC) of the antibiotic, that directly control the expression of the biosynthetic genes. A common family of such regulators is the Streptomyces Antibiotic Regulatory Proteins (SARPs).[3]

Troubleshooting Guides

Problem 1: Low or No Production of this compound in Fermentation
Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Fermentation Medium Optimize the concentrations of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and phosphate sources.Increased production of this compound.
Inappropriate Cultivation Conditions Systematically vary pH (typically 6.5-7.5), temperature (typically 28-30°C), and agitation speed to find the optimal parameters for your fermenter.Enhanced biomass growth and/or this compound titer.
Poor Inoculum Quality Use a fresh, actively growing seed culture for inoculation. Standardize the age and size of the inoculum.Consistent and improved fermentation performance.
Strain Degeneration Revive the Streptomyces griseus strain from a frozen stock. Avoid excessive subculturing.Restoration of original productivity.
Problem 2: Difficulty in Extracting this compound from the Fermentation Broth
Possible Cause Troubleshooting Step Expected Outcome
Inefficient Solvent Extraction Test a range of organic solvents with varying polarities (e.g., ethyl acetate, butanol, chloroform) to find the most effective solvent for extracting this compound.Higher recovery of crude extract containing this compound.
Emulsion Formation During Extraction Centrifuge the mixture at a higher speed or use demulsifying agents.Clear separation of organic and aqueous layers.
Degradation of this compound Perform extraction at a lower temperature and avoid prolonged exposure to light and extreme pH.Preservation of the integrity of the target compound.
Problem 3: Low Purity of Isolated this compound

| Possible Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Co-elution with Other Metabolites | Optimize the chromatographic separation method. This may involve trying different stationary phases (e.g., normal phase, reverse phase), mobile phase compositions, and gradient profiles. | Improved resolution and separation of this compound from impurities. | | Presence of Insoluble Materials | Filter the crude extract through a 0.22 µm filter before chromatographic purification. | Prevention of column clogging and improved separation performance. | | Insufficient Chromatographic Steps | Employ a multi-step purification strategy, for example, using a combination of silica gel chromatography followed by preparative HPLC. | Isolation of this compound with high purity. |

Data Presentation

The following tables provide hypothetical but realistic data to illustrate the impact of optimizing fermentation and extraction parameters on the yield of this compound.

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (20 g/L)Biomass (g/L)This compound Titer (mg/L)This compound Yield (mg/g biomass)
Glucose8.51.20.14
Soluble Starch7.23.50.49
Glycerol9.12.10.23
Maltose6.82.80.41

Table 2: Effect of Extraction Solvent on this compound Recovery

Extraction SolventCrude Extract (g/L)This compound in Extract (%)Recovered this compound (mg/L)
Ethyl Acetate0.80.443.52
Chloroform0.60.352.10
n-Butanol1.20.283.36
Dichloromethane0.50.381.90

Experimental Protocols

Representative Fermentation Protocol for this compound Production
  • Seed Culture Preparation:

    • Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with a loopful of Streptomyces griseus spores or a piece of agar from a mature plate.

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

  • Production Culture:

    • Inoculate a 2 L baffled flask containing 500 mL of production medium (e.g., soluble starch 20 g/L, yeast extract 5 g/L, peptone 5 g/L, K₂HPO₄ 1 g/L, MgSO₄·7H₂O 0.5 g/L, NaCl 0.5 g/L, pH 7.0) with 5% (v/v) of the seed culture.

    • Incubate at 28°C on a rotary shaker at 180 rpm for 7-10 days.

    • Monitor the production of this compound by periodically taking samples and analyzing them by HPLC.

Representative Isolation and Purification Protocol for this compound
  • Extraction:

    • Separate the mycelium from the fermentation broth by centrifugation or filtration.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Extract the mycelium with methanol or acetone, evaporate the solvent, and then partition the residue between ethyl acetate and water.

    • Combine all ethyl acetate extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Preliminary Purification:

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a step gradient of hexane-ethyl acetate followed by ethyl acetate-methanol.

    • Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.

  • Final Purification:

    • Pool the fractions containing this compound and concentrate them.

    • Perform final purification using preparative reverse-phase HPLC with a suitable gradient of acetonitrile and water to obtain pure this compound.

Mandatory Visualization

Generalized Biosynthetic Pathway for a 16-Membered Macrodiolide

The following diagram illustrates a generalized Type I Polyketide Synthase (PKS) pathway for the biosynthesis of a 16-membered macrodiolide, which is the class of compound to which this compound belongs. This is a representative pathway as the specific gene cluster for this compound has not been fully characterized.

FeigrisolideD_Biosynthesis cluster_post_pks Post-PKS Modification Acetyl-CoA Acetyl-CoA PKS_Module1 Loading Module AT ACP Acetyl-CoA->PKS_Module1:f1 Starter unit Propionyl-CoA Propionyl-CoA PKS_Module2 Module 1 KS AT KR ACP Propionyl-CoA->PKS_Module2:f2 Extender unit Methylmalonyl-CoA Methylmalonyl-CoA PKS_Module3 Module 2 KS AT DH KR ACP Methylmalonyl-CoA->PKS_Module3:f2 Ethylmalonyl-CoA Ethylmalonyl-CoA PKS_Module4 ... Module n ... Ethylmalonyl-CoA->PKS_Module4:f1 PKS_Module1->PKS_Module2 PKS_Module2->PKS_Module3 PKS_Module3->PKS_Module4 PKS_Module5 Thioesterase (TE) PKS_Module4->PKS_Module5 Linear Polyketide Chain Linear Polyketide Chain PKS_Module5->Linear Polyketide Chain Hydrolysis & Release Macrodiolide Formation Macrodiolide Formation Linear Polyketide Chain->Macrodiolide Formation Dimerization & Macrolactonization This compound This compound Macrodiolide Formation->this compound Tailoring Reactions (e.g., Hydroxylation)

Caption: Generalized biosynthetic pathway for a 16-membered macrodiolide via a Type I PKS system.

Experimental Workflow for this compound Isolation and Yield Improvement

This diagram outlines the logical workflow for isolating this compound and implementing strategies to improve its yield.

FeigrisolideD_Workflow cluster_fermentation Fermentation cluster_isolation Isolation & Purification cluster_analysis Analysis cluster_optimization Yield Improvement Cycle A Strain Selection & Inoculum Prep (Streptomyces griseus) B Fermentation in Production Medium A->B C Extraction of Fermentation Broth B->C D Crude Extract C->D E Chromatographic Purification (e.g., Silica Gel, HPLC) D->E F Pure this compound E->F G Yield Quantification F->G H Purity Assessment (HPLC, NMR, MS) F->H I Low Yield? G->I I->F No (Yield Acceptable) J Optimize Fermentation Conditions (Medium, pH, Temp.) I->J Yes K Optimize Extraction & Purification I->K Yes L Genetic Engineering (e.g., Overexpression of Regulators) I->L Yes (Advanced) J->B K->C L->A

Caption: Workflow for this compound isolation and strategies for yield enhancement.

Regulatory Cascade for Macrodiolide Biosynthesis

This diagram illustrates a simplified, representative regulatory cascade that may control the biosynthesis of macrodiolides like this compound in Streptomyces.

Regulatory_Cascade cluster_signals Environmental & Physiological Signals cluster_regulators Regulatory Proteins cluster_genes Biosynthetic Genes Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Pleiotropic_Regulator Pleiotropic Regulator (e.g., PhoP, AfsR) Nutrient_Limitation->Pleiotropic_Regulator Activates Growth_Phase Stationary Growth Phase Growth_Phase->Pleiotropic_Regulator Activates Pathway_Specific_Regulator Pathway-Specific Activator (e.g., SARP family) Pleiotropic_Regulator->Pathway_Specific_Regulator Induces expression of Biosynthetic_Genes This compound Biosynthetic Gene Cluster (BGC) Pathway_Specific_Regulator->Biosynthetic_Genes Binds to promoter and activates transcription Feigrisolide_D This compound Biosynthetic_Genes->Feigrisolide_D Encode enzymes for biosynthesis

Caption: A representative regulatory cascade for macrodiolide biosynthesis in Streptomyces.

References

Technical Support Center: Feigrisolide D Analogue Synthesis for Improved Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis and evaluation of Feigrisolide D analogues.

Disclaimer: As of late 2025, published literature specifically detailing the synthesis of this compound analogues for improved activity is scarce. Furthermore, the structures of the related compounds Feigrisolide A, B, and C have been revised from their initial reports.[1][2] This guide is therefore based on the reported structure of this compound, a 16-membered macrodiolide[3][4], and general principles of macrolide synthesis and analogue development.

Frequently Asked Questions (FAQs)

Q1: What is the reported structure of this compound and what are its known biological activities?

A1: this compound is reported to be a 16-membered macrodiolide isolated from Streptomyces griseus.[3][4] Natural feigrisolides have shown a range of biological activities, including antibacterial, cytotoxic, and antiviral properties.[4][5] Specifically, this compound has been noted as a medium inhibitor of 3α-hydroxysteroid-dehydrogenase (3α-HSD).[4]

Q2: What are the primary challenges in the total synthesis of a this compound core structure?

A2: The total synthesis of 16-membered macrodiolides like this compound presents several challenges. Key difficulties include the stereocontrolled synthesis of the linear precursor containing multiple chiral centers, and the high-yielding macrocyclization to form the large lactone ring. The choice of macrocyclization strategy (e.g., Yamaguchi, Corey-Nicolaou, or ring-closing metathesis) is critical and often requires extensive optimization.

Q3: What are some potential strategies for generating this compound analogues with improved activity?

A3: To improve the biological activity of this compound, several analogue strategies can be explored. These include:

  • Modification of side chains: Altering the length and branching of the alkyl side chains can influence lipophilicity and target binding.

  • Introduction of functional groups: Incorporating functionalities such as halogens, hydroxyl groups, or amines at various positions on the macrocycle can modulate electronic properties and create new interaction points with biological targets.

  • Stereochemical modifications: Synthesizing diastereomers of this compound can help elucidate the optimal stereochemistry for biological activity.

Q4: How can I purify my synthesized this compound analogues?

A4: Purification of macrolide analogues typically involves a combination of chromatographic techniques. Flash column chromatography on silica gel is a common first step to remove major impurities. For final purification to high purity, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is often employed.

Q5: What biological assays are suitable for screening this compound analogues?

A5: The choice of biological assays should be guided by the desired therapeutic application. Based on the known activities of feigrisolides, suitable assays include:

  • Antibacterial assays: Minimum Inhibitory Concentration (MIC) assays against a panel of Gram-positive and Gram-negative bacteria.

  • Cytotoxicity assays: MTT or MTS assays against various cancer cell lines (e.g., HeLa, K562) to determine IC50 values.[4]

  • Enzyme inhibition assays: Assays to measure the inhibition of specific enzymes, such as 3α-HSD.[4]

Troubleshooting Guides

Synthetic Chemistry
Issue Possible Cause(s) Suggested Solution(s)
Low yield in macrocyclization step 1. Inefficient cyclization conditions. 2. Formation of dimers or oligomers. 3. Steric hindrance at the reaction sites.1. Screen different macrocyclization methods (e.g., Yamaguchi esterification, Shiina macrolactonization). 2. Employ high-dilution conditions to favor intramolecular cyclization. 3. Consider a different disconnection approach in your retrosynthetic analysis to alter the cyclization precursors.
Difficult purification of analogues 1. Analogues have similar polarities. 2. Presence of closely related byproducts.1. Optimize HPLC separation by screening different columns, mobile phases, and gradients. 2. Consider derivatization of the mixture to facilitate separation, followed by deprotection.
Poor stereocontrol during synthesis of the linear precursor 1. Suboptimal chiral reagents or catalysts. 2. Lack of substrate control in stereoselective reactions.1. For aldol reactions, screen various chiral auxiliaries or catalysts. 2. For asymmetric reductions, explore different chiral ligands for the metal catalyst. 3. Incorporate substrate-directable functional groups to enhance stereocontrol.
Biological Evaluation
Issue Possible Cause(s) Suggested Solution(s)
Inconsistent IC50 values in cytotoxicity assays 1. Poor solubility of the compound in assay medium. 2. Degradation of the compound over the course of the experiment. 3. Variability in cell seeding density.1. Use a co-solvent like DMSO and ensure the final concentration does not affect cell viability. 2. Assess the stability of the compound in the assay medium using HPLC or LC-MS. 3. Implement stringent cell counting and seeding protocols.
Lack of correlation between antibacterial activity and cytotoxicity 1. Different mechanisms of action. 2. Differences in cell permeability between bacterial and mammalian cells.1. This may be a desirable outcome for developing selective antibacterial agents. 2. Investigate the mechanism of action through further studies (e.g., target identification).

Quantitative Data Summary

The following table presents hypothetical data for a series of synthesized this compound analogues to illustrate how results could be summarized.

Compound Modification IC50 (µM) vs. HeLa Cells MIC (µg/mL) vs. S. aureus
This compound-15.232
Analogue 1C-5 side chain extended by one carbon10.816
Analogue 2C-8 hydroxyl group oxidized to ketone> 5064
Analogue 3Introduction of a fluorine atom at C-158.58
Analogue 4Epimerization at C-1225.132

Experimental Protocols

Protocol 1: General Procedure for Yamaguchi Macrocyclization

  • To a solution of the seco-acid (1.0 equiv) in dry toluene (0.01 M) at room temperature, add triethylamine (2.5 equiv).

  • Add 2,4,6-trichlorobenzoyl chloride (1.2 equiv) and stir the mixture for 2 hours.

  • Filter the resulting mixture to remove triethylamine hydrochloride.

  • Dilute the filtrate with a large volume of dry toluene (to a final concentration of 0.001 M).

  • Add the solution of the mixed anhydride dropwise over 6 hours to a solution of 4-dimethylaminopyridine (DMAP) (7.0 equiv) in dry toluene at 80 °C.

  • Stir the reaction mixture at 80 °C for an additional 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired macrolactone.

Protocol 2: MTT Assay for Cytotoxicity

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound analogues in DMSO and then dilute with cell culture medium to the final desired concentrations (final DMSO concentration < 0.5%).

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

  • Incubate the plate for 48 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Visualizations

Feigrisolide_D_Structure cluster_sites Potential Modification Sites Feigrisolide_D C5 C-5 Side Chain C8 C-8 Hydroxyl C12 C-12 Ethyl Group C15 Macrocycle Backbone

Caption: Reported structure of this compound with potential sites for analogue synthesis.

Workflow start Design of this compound Analogues synthesis Synthesis of Linear Precursors start->synthesis macrocyclization Macrocyclization synthesis->macrocyclization purification Purification and Characterization (HPLC, NMR, MS) macrocyclization->purification screening Biological Screening (e.g., Cytotoxicity, Antibacterial) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar optimization Lead Optimization sar->optimization optimization->start Iterative Redesign end Candidate for Further Development optimization->end

Caption: Experimental workflow for this compound analogue synthesis and evaluation.

Signaling_Pathway cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit peptidyl_transferase Peptidyl Transferase Center (PTC) Protein_Synthesis Protein Synthesis peptidyl_transferase->Protein_Synthesis Blocks exit_tunnel Nascent Peptide Exit Tunnel exit_tunnel->peptidyl_transferase Inhibits Elongation FeigrisolideD This compound Analogue FeigrisolideD->exit_tunnel Binds to Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Leads to

Caption: Hypothetical mechanism of action for this compound analogues targeting bacterial protein synthesis.

References

Troubleshooting inconsistent results in Feigrisolide D bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Feigrisolide D in various bioassays. Inconsistent results can be a significant challenge in natural product research; this guide aims to provide solutions to common issues encountered during experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound?

This compound is a 16-membered macrodiolide isolated from Streptomyces griseus.[1] It has been reported to exhibit moderate inhibitory activity against 3α-hydroxysteroid dehydrogenase (3α-HSD).[1] While other compounds in the feigrisolide family have shown antibacterial, cytotoxic, and antiviral activities, the specific spectrum and potency of this compound in these assays are less characterized.[1]

Q2: I'm observing high variability between replicate wells in my cytotoxicity assay. What could be the cause?

High well-to-well variability is a common issue in cell-based assays and can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating. Variations in cell density across the plate can significantly impact results.

  • "Edge Effects": The outer wells of a multi-well plate are prone to evaporation, leading to changes in media concentration. It is recommended to either avoid using the outer wells or to fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.

  • Pipetting Errors: Use calibrated pipettes and ensure consistent pipetting technique across all wells.

  • Compound Precipitation: this compound, like many natural products, may have limited solubility in aqueous media. Visually inspect your wells for any signs of precipitation.

Q3: My anti-inflammatory assay is giving inconsistent results. What should I check?

Inconsistencies in anti-inflammatory assays can arise from:

  • Protein Denaturation Assay Issues: The concentration of the protein (e.g., bovine serum albumin or egg albumin) is critical. Ensure it is consistent across all experiments. The pH of the buffer solution can also affect the denaturation process and should be strictly controlled.

  • Cell-Based Assay Variables: In cell-based anti-inflammatory assays (e.g., measuring cytokine release), factors such as cell line passage number, cell density, and stimulation time can all contribute to variability. It is advisable to use cells with a low passage number and to optimize cell density and stimulation conditions.[2]

Q4: How should I prepare my this compound stock solution?

Due to the potential for poor aqueous solubility, it is recommended to dissolve this compound in a small amount of an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[2] This stock can then be serially diluted in the cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is low (typically ≤0.5%) and is consistent across all wells, including vehicle controls, to avoid solvent-induced toxicity.[2]

Troubleshooting Guides

Inconsistent Cytotoxicity Assay Results
Problem Potential Cause Recommended Solution
High Background Signal Reagent interaction with compound or media components.Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions. Also, test for interference from phenol red in the culture medium.[3]
Low Signal or No Dose-Response Low cell density; Sub-optimal incubation time; Compound instability or inactivity.Optimize cell seeding density to ensure cells are in an exponential growth phase.[2] Perform a time-course experiment to determine the optimal incubation time. Confirm the integrity and purity of your this compound stock.
False Positives (especially with MTT assay) Direct reduction of the MTT reagent by this compound.Use an alternative cytotoxicity assay that is less prone to chemical interference, such as the lactate dehydrogenase (LDH) release assay.[2]
Compound Precipitation Poor solubility of this compound in the assay medium.Increase the initial solvent concentration in the stock solution to allow for a higher dilution factor. Visually inspect plates for precipitates before adding assay reagents.
Inconsistent Anti-Inflammatory Assay Results
Problem Potential Cause Recommended Solution
High Variability in Protein Denaturation Assay Inconsistent heating; Variations in protein concentration or pH.Ensure uniform heating of all samples. Prepare fresh protein solutions for each experiment and verify the pH of the buffer.
Low Inhibition of Inflammatory Markers (e.g., cytokines) Inappropriate concentration range of this compound; Sub-optimal stimulation of inflammation.Perform a dose-response study over a wider concentration range. Optimize the concentration of the inflammatory stimulus (e.g., lipopolysaccharide - LPS).
Cell Death at High Concentrations Cytotoxic effects of this compound are confounding the anti-inflammatory results.Perform a concurrent cytotoxicity assay to determine the concentration range where this compound is not cytotoxic. Analyze anti-inflammatory effects at non-toxic concentrations.

Experimental Protocols

General Cytotoxicity Assay Protocol (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should be consistent and non-toxic (e.g., 0.5%). Add the diluted compound to the appropriate wells and incubate for the desired duration (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or a buffered SDS solution) to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

General In Vitro Anti-Inflammatory Protocol (Protein Denaturation Assay)
  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of varying concentrations of this compound.[5]

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.[5]

  • Heating: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.[5]

  • Cooling: Allow the mixtures to cool to room temperature.

  • Absorbance Measurement: Measure the absorbance of the solutions at 660 nm. The percentage inhibition of protein denaturation is calculated as: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Visualizations

Proposed Mechanism of Action for Macrolides

As this compound is a macrolide, its antibacterial activity is likely mediated through the inhibition of bacterial protein synthesis. Macrolides are known to bind to the 50S ribosomal subunit, thereby blocking the exit tunnel for the nascent polypeptide chain.[6][7]

macrolide_mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Polypeptide_Chain Growing Polypeptide Chain 50S_subunit->Polypeptide_Chain Blocks exit 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit Binds Feigrisolide_D This compound (Macrolide) Feigrisolide_D->50S_subunit Binds to exit tunnel Inhibition Inhibition of Protein Synthesis Polypeptide_Chain->Inhibition

Caption: Proposed mechanism of antibacterial action for this compound.

General Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of this compound on a cancer cell line.

cytotoxicity_workflow Start Start Cell_Culture Culture Cancer Cell Line Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Treatment Treat Cells and Incubate (24-72h) Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Treatment Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Treatment->Assay Data_Analysis Measure Absorbance/ Fluorescence Assay->Data_Analysis Results Calculate IC50 Value Data_Analysis->Results

Caption: A generalized workflow for determining the cytotoxicity of this compound.

Troubleshooting Logic for Inconsistent Bioassay Results

This diagram outlines a logical approach to troubleshooting inconsistent results in this compound bioassays.

troubleshooting_logic Inconsistent_Results Inconsistent Results? Check_Cells Check Cell Health & Passage Number Inconsistent_Results->Check_Cells Check_Reagents Verify Reagent Concentration & Prep Check_Cells->Check_Reagents Cells OK Optimize_Assay Re-optimize Assay Parameters Check_Cells->Optimize_Assay Issue Found Check_Compound Assess Compound Solubility & Stability Check_Reagents->Check_Compound Reagents OK Check_Reagents->Optimize_Assay Issue Found Check_Protocol Review Protocol Execution Check_Compound->Check_Protocol Compound OK Check_Compound->Optimize_Assay Issue Found Check_Protocol->Optimize_Assay Protocol OK Check_Protocol->Optimize_Assay Issue Found Consistent_Results Consistent Results Optimize_Assay->Consistent_Results

Caption: A decision tree for troubleshooting inconsistent bioassay results.

References

Potential for Feigrisolide D degradation during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Feigrisolide D. The information provided is intended to help mitigate the potential for degradation during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a 16-membered macrodiolide, a type of macrolide, isolated from Streptomyces griseus.[1][2] Its structure is characterized by a large lactone ring, which is an ester, and multiple hydroxyl functional groups.[1] These functional groups are important to consider as they can be susceptible to degradation under certain experimental conditions.

Q2: What are the primary factors that can cause degradation of this compound during extraction?

The primary factors that can lead to the degradation of macrolides like this compound are pH and temperature.[3][4]

  • pH: Macrolides are known to be unstable in acidic conditions.[5] The ester linkage (lactone) in the macrolide ring is susceptible to acid-catalyzed hydrolysis, which would open the ring and render the molecule inactive. For example, the well-studied macrolide erythromycin undergoes acid-catalyzed internal cyclization, leading to degradation.[6] It is crucial to avoid strongly acidic conditions during extraction and subsequent purification steps.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3][4] During steps that require heating, such as solvent evaporation, it is important to use the lowest effective temperature to minimize thermal degradation.

Q3: What are the visible signs of this compound degradation during my experiment?

Visible signs of degradation can be subtle. The most definitive evidence will come from analytical techniques like HPLC or LC-MS. However, you might observe:

  • Changes in chromatographic profile: When analyzing your extract, you may see the appearance of new peaks and a decrease in the area of the peak corresponding to this compound.

  • Lower than expected yield: If you are consistently obtaining low yields of the final purified compound, degradation during extraction could be a contributing factor.

  • Color changes in the extract: While not a definitive indicator for this compound, unexpected color changes during processing can sometimes suggest chemical reactions are occurring.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, leading to its potential degradation.

Problem Potential Cause Recommended Solution
Low Yield of this compound Acidic Hydrolysis: The extraction solvent or subsequent aqueous washes may be too acidic, causing the lactone ring to open.- Ensure the pH of all aqueous solutions is neutral or slightly basic (pH 7-8).- If an acidic wash is necessary for purification, minimize the contact time and use a weak acid.- Consider using a buffered aqueous solution.
Thermal Degradation: Excessive heat during solvent evaporation or other steps is accelerating degradation.- Use a rotary evaporator at a reduced pressure to lower the boiling point of the solvent.- Maintain the water bath temperature below 40°C.- For heat-sensitive steps, consider alternative methods like freeze-drying (lyophilization).
Appearance of Multiple Unidentified Peaks in Chromatography Degradation Products: The new peaks are likely isomers or breakdown products of this compound resulting from harsh extraction conditions.- Re-evaluate the pH and temperature of your extraction protocol as described above.- Analyze samples at each stage of the extraction process to pinpoint where the degradation is occurring.- Use milder extraction techniques, such as solid-phase extraction (SPE) with a suitable sorbent.[7][8]
Emulsion Formation During Liquid-Liquid Extraction High Concentration of Surfactant-like Molecules: Compounds in the crude extract can act as emulsifiers, preventing clean phase separation.- Gently swirl or rock the separatory funnel instead of vigorous shaking.[9]- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and break the emulsion.[9]- If emulsions persist, consider alternative separation techniques like supported liquid extraction (SLE).[9]
Poor Recovery from Chromatographic Purification Irreversible Adsorption or On-Column Degradation: The stationary phase of the chromatography column may be causing degradation or strong, irreversible binding.- For silica gel chromatography, consider pre-treating the silica with a base (e.g., triethylamine in the mobile phase) to neutralize acidic sites.- Use a less acidic stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).- Evaluate different solvent systems to ensure efficient elution without causing degradation.

Experimental Protocols

Below is a general protocol for the extraction and purification of macrolides from Streptomyces, which can be adapted for this compound.

1. Fermentation and Extraction

  • Culture Streptomyces griseus in a suitable liquid medium (e.g., Gause's synthetic medium) for several days.[10]

  • Adsorb the secondary metabolites from the fermentation broth using a resin like Amberlite XAD-16.[10]

  • Wash the resin with deionized water to remove salts and polar impurities.

  • Elute the resin with methanol (CH3OH).

  • Concentrate the methanol extract under reduced pressure.

  • Perform a liquid-liquid extraction of the concentrated methanol extract with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[10][11]

2. Purification

  • Concentrate the organic extract to obtain the crude product.

  • Subject the crude extract to column chromatography. Silica gel is commonly used.[10][11]

  • Elute the column with a gradient of solvents, for example, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, gradually increasing the polarity.[11][12]

  • Collect fractions and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

  • Pool the pure fractions and concentrate them to yield the purified this compound.

Visualizations

Feigrisolide_D_Degradation_Pathway cluster_conditions Degradation Conditions Feigrisolide_D This compound (16-membered macrodiolide) Degradation_Products Degradation Products (e.g., hydrolyzed, isomerized forms) Feigrisolide_D->Degradation_Products Lactone Hydrolysis / Isomerization Loss_of_Activity Loss of Biological Activity Degradation_Products->Loss_of_Activity Acid Acidic pH (e.g., H+) Acid->Feigrisolide_D Heat Elevated Temperature Heat->Feigrisolide_D

Caption: Potential degradation pathway for this compound.

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification Fermentation Streptomyces griseus Fermentation Broth Resin_Adsorption Resin Adsorption (e.g., XAD-16) Fermentation->Resin_Adsorption Methanol_Elution Methanol Elution Resin_Adsorption->Methanol_Elution LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Methanol_Elution->LLE Crude_Extract Crude this compound Extract LLE->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fraction_Analysis Fraction Analysis (TLC/HPLC) Column_Chromatography->Fraction_Analysis Pure_Feigrisolide_D Purified this compound Fraction_Analysis->Pure_Feigrisolide_D

Caption: General workflow for this compound extraction.

References

Feigrisolide D interference with common assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Feigrisolide D to interfere with common assay reagents. As direct studies on this compound's assay interference are limited, this guide is based on the chemical properties of this compound, a 16-membered macrodiolide, and general principles of assay interference observed with similar chemical structures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a 16-membered macrodiolide lactone isolated from Streptomyces griseus.[1] Its primary reported biological activity is the moderate inhibition of 3alpha-hydroxysteroid-dehydrogenase (3alpha-HSD).[1] Other compounds in the feigrisolide family have shown antibacterial, cytotoxic, and antiviral activities.[1]

Q2: Could the lactone ring of this compound interfere with my assay?

A2: Yes, the lactone ring in this compound could potentially interfere with assays. Lactones are cyclic esters and can be susceptible to hydrolysis, especially under basic (alkaline) pH conditions or in the presence of certain enzymes (esterases) that may be present in cell lysates or serum-containing media. This hydrolysis would alter the structure of this compound, potentially leading to a loss of activity or the creation of a new compound with different off-target effects.

Q3: How might the hydroxyl groups on this compound cause assay interference?

A3: this compound possesses hydroxyl (-OH) groups which can be reactive and interfere with assays in several ways:

  • Redox Activity: Hydroxyl groups on small molecules can sometimes participate in redox reactions, which can interfere with assays that use redox-sensitive dyes (e.g., resazurin, MTT) or that are sensitive to reactive oxygen species (ROS).

  • Chelation: Depending on their spatial arrangement, hydroxyl groups can chelate metal ions. If your assay relies on specific metal cofactors (e.g., Mg²⁺, Zn²⁺), this compound could sequester these ions and cause apparent inhibition.

  • Non-specific Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with assay components, such as enzymes or detection reagents, potentially altering their function.

Q4: Is this compound likely to cause interference in fluorescence-based assays?

A4: While not definitively reported for this compound, compounds with complex ring structures can sometimes exhibit intrinsic fluorescence or act as quenchers. If you observe unexpected changes in fluorescence intensity that are independent of the intended biological mechanism, it is crucial to perform control experiments.

Q5: What is the potential for this compound to act as a Pan-Assay Interference Compound (PAIN)?

A5: Without specific experimental data, it is difficult to classify this compound as a PAIN. However, its chemical structure does not contain obvious, highly reactive functional groups commonly associated with PAINs. Nevertheless, it is always good practice to perform counter-screens to rule out non-specific activity.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values or poor reproducibility in an enzyme inhibition assay.

Possible Cause:

  • Compound Instability: The lactone ring of this compound may be hydrolyzing in your assay buffer, leading to a time-dependent loss of the active compound.

  • Compound Aggregation: At higher concentrations, this compound might form aggregates that can non-specifically inhibit enzymes.

Troubleshooting Steps:

  • Assess Compound Stability: Prepare this compound in your assay buffer and incubate it for the duration of your experiment. At various time points, analyze the sample by HPLC or LC-MS to check for degradation products.

  • Test for Aggregation:

    • Include a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer. If the inhibitory activity of this compound is significantly reduced, it may be due to aggregation.

    • Perform dynamic light scattering (DLS) to directly observe aggregate formation at concentrations used in your assay.

  • Vary Enzyme Concentration: True inhibitors should have IC50 values that are independent of the enzyme concentration, whereas the apparent potency of aggregating inhibitors often increases with higher enzyme concentrations.

Issue 2: High background signal or apparent activation in a cell-based viability assay (e.g., MTT, Resazurin).

Possible Cause:

  • Direct Reductant Activity: this compound, due to its hydroxyl groups, might be directly reducing the assay reagent (e.g., MTT to formazan, or resazurin to resorufin), leading to a false-positive signal for cell viability.

Troubleshooting Steps:

  • Cell-Free Control: Run the assay in the absence of cells but with all other components, including this compound at various concentrations. An increase in signal in the absence of cells indicates direct interference with the assay reagent.

  • Use an Orthogonal Assay: Confirm your results with a different type of viability assay that has a different detection mechanism, such as a luciferase-based assay that measures ATP content (e.g., CellTiter-Glo®) or a protease-based viability assay.

Issue 3: Unexpected quenching or enhancement in a fluorescence-based assay.

Possible Cause:

  • Intrinsic Fluorescence or Quenching: this compound may be absorbing light at the excitation or emission wavelengths of your fluorophore, or it may have its own fluorescent properties.

Troubleshooting Steps:

  • Measure Compound's Spectral Properties: Scan the absorbance and fluorescence spectra of this compound at the concentrations used in your assay.

  • Control for Inner Filter Effect: In a cell-free setup, mix this compound with the fluorescent substrate or product of your assay. A decrease in fluorescence intensity compared to the fluorophore alone suggests quenching or an inner filter effect.

Data on Potential Assay Interference

Since direct quantitative data for this compound's interference is not available, the following table summarizes potential interferences based on its chemical class and functional groups.

Potential Interference MechanismAssay Types Potentially AffectedKey Control ExperimentMitigation Strategy
Lactone Ring Hydrolysis Any assay, especially with long incubation times or basic pHLC-MS stability analysis of this compound in assay buffer over time.Maintain a stable pH (typically neutral or slightly acidic); minimize incubation times.
Redox Activity MTT, Resazurin, other redox-based assaysCell-free assay with compound and detection reagent.Use an orthogonal assay with a non-redox-based readout (e.g., ATP measurement).
Metal Chelation Assays with metal-dependent enzymesAdd excess of the specific metal cofactor to see if activity is restored.Use a buffer with a non-interfering chelator if appropriate for the assay.
Compound Aggregation Enzyme and protein binding assaysInclude 0.01% Triton X-100 in the assay buffer.Work at lower compound concentrations; use detergents.
Fluorescence Interference Fluorescence intensity, FRET, FP assaysMeasure the absorbance and fluorescence spectra of the compound.Use red-shifted fluorophores; perform appropriate background subtraction.

Experimental Protocols

Protocol: Screening for Interference in a 3alpha-Hydroxysteroid Dehydrogenase (3α-HSD) Inhibition Assay

This protocol is based on a typical spectrophotometric assay for 3α-HSD and includes steps to identify potential interference from this compound.

Materials:

  • 3α-HSD enzyme from Pseudomonas testosteroni

  • Androsterone (substrate)

  • NAD⁺ (cofactor)

  • Sodium pyrophosphate buffer (pH 9.0)

  • This compound stock solution (in DMSO)

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Assay Preparation:

    • Prepare a reaction mixture containing sodium pyrophosphate buffer, NAD⁺, and androsterone.

    • In a 96-well plate, add the reaction mixture to each well.

  • Compound Addition:

    • Add serial dilutions of this compound to the appropriate wells. Include a DMSO-only control.

  • Enzyme Addition and Measurement:

    • Initiate the reaction by adding 3α-HSD to all wells.

    • Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes to measure the rate of NADH formation.

  • Control for Compound Absorbance:

    • In a separate set of wells, repeat the above steps but omit the enzyme. This will determine if this compound absorbs light at 340 nm.

  • Control for Redox Cycling:

    • In another set of wells, include the reaction mixture and this compound but omit the substrate (androsterone). This will test if this compound can directly reduce NAD⁺ in the presence of the enzyme.

Data Analysis:

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curves.

  • Subtract the rate from the no-enzyme control from the corresponding wells with the enzyme.

  • Plot the percentage of inhibition versus the concentration of this compound to determine the IC50 value.

Visualizations

G Troubleshooting Workflow for Suspected Assay Interference A Unexpected Assay Result (e.g., high hit rate, poor reproducibility) B Is the compound colored or fluorescent? A->B C Perform cell-free/enzyme-free controls to check for direct signal interference. B->C Yes D Does the compound structure suggest reactivity (e.g., lactone, hydroxyls)? B->D No I Interference Confirmed C->I E Test for aggregation: - Add 0.01% Triton X-100 - Perform DLS D->E Yes H Result is likely a true positive. Proceed with further validation. D->H No F Test for redox activity: - Cell-free assay with redox dye - Use orthogonal assay E->F G Check compound stability (LC-MS) F->G G->H If stable G->I If unstable

Caption: Troubleshooting workflow for assay interference.

G Proposed Mechanism of 3alpha-HSD Inhibition by this compound cluster_0 Enzymatic Reaction Androsterone Androsterone (Substrate) HSD 3alpha-HSD (Enzyme) Androsterone->HSD Androstanedione Androstanedione (Product) HSD->Androstanedione NADH NADH HSD->NADH NAD NAD+ NAD->HSD FeigrisolideD This compound FeigrisolideD->HSD Inhibition

Caption: Inhibition of 3alpha-HSD by this compound.

References

Technical Support Center: Structural Misidentification of Feigrisolide Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Feigrisolide analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during the synthesis, characterization, and biological evaluation of these compounds, stemming from historical structural misidentifications.

Frequently Asked Questions (FAQs)

Q1: I have isolated a compound with spectroscopic data matching the originally reported data for Feigrisolide A. What is the correct structure?

A1: The originally proposed structure of Feigrisolide A, a seven-membered lactone, was found to be incorrect. Total synthesis of the proposed structure yielded a compound with NMR data that differed from the natural product.[1] Subsequent comparative analysis of spectroscopic data has strongly suggested that natural Feigrisolide A is, in fact, identical to the known compound (-)-nonactic acid.[1][2] If your spectroscopic data matches that of the natural isolate, you are likely working with (-)-nonactic acid.

Q2: My synthetic route is targeting the originally published structure of Feigrisolide B. What should I be aware of?

A2: Similar to Feigrisolide A, the initially proposed structure for Feigrisolide B has been revised. It is now understood to be identical to (+)-homononactic acid.[1][2] Any synthetic efforts targeting the originally published lactone structure will not yield the natural product. To work with the biologically active compound, your synthesis should be directed towards (+)-homononactic acid.

Q3: We are investigating the biological activity of Feigrisolide C based on early reports. Are there any issues with the originally proposed structure?

A3: Yes, the initially proposed 15-membered macrodiolide structure for Feigrisolide C was proven to be incorrect.[3][4][5] The correct structure was determined through total synthesis and extensive spectroscopic analysis to be (2'S,3'S,6'R,8'R)-homononactoyl (2R,3R,6S,8S)-nonactic acid.[3][4] It is crucial to use the revised structure for any ongoing research to ensure the validity of your findings.

Q4: Has the structure of Feigrisolide D been revised?

A4: The initially reported structure of this compound is a 16-membered macrodiolide.[6][7] Currently, there are no prominent reports in the scientific literature that revise or challenge this initial structural assignment. However, given the history of structural misidentification within the Feigrisolide family, it is advisable to proceed with caution and consider rigorous structural confirmation in your research.

Troubleshooting Guides

Issue 1: Discrepancies in NMR data for synthesized Feigrisolide A/B.

Symptoms:

  • ¹H and ¹³C NMR spectra of your synthesized compound do not match the data reported for natural Feigrisolide A or B.

  • You have followed a synthetic route targeting the originally proposed seven-membered lactone structures.

Cause: The structural assignments for Feigrisolides A and B were revised to (-)-nonactic acid and (+)-homononactic acid, respectively.[1][2] Therefore, a synthesis of the originally proposed structures will naturally lead to different spectroscopic data.

Solution:

  • Compare your data with the correct structures: Refer to the NMR data tables below to compare your experimental spectra with those of the authentic structures of (-)-nonactic acid and (+)-homononactic acid.

  • Adjust your synthetic strategy: To obtain the natural products, your synthetic route should target the structures of (-)-nonactic acid and (+)-homononactic acid.

Issue 2: Unexpected biological activity results for compounds identified as Feigrisolides.

Symptoms:

  • Your compound, believed to be a Feigrisolide analogue, exhibits different biological activity (e.g., antibacterial, cytotoxic, enzyme inhibition) than what was initially reported for the feigrisolides.

Cause: The initial biological activities reported for Feigrisolides A, B, and C were attributed to the incorrectly assigned structures.[6][7] The actual biological activities are those of (-)-nonactic acid, (+)-homononactic acid, and the revised structure of Feigrisolide C. For instance, the antibacterial activity of "Feigrisolide A" is actually the antibacterial profile of (-)-nonactic acid.[8][9]

Solution:

  • Verify the structure of your compound: Ensure your compound's structure is correct based on the revised assignments.

  • Consult literature for the biological activities of the correct structures: Research the known biological activities of (-)-nonactic acid, (+)-homononactic acid, and (2'S,3'S,6'R,8'R)-homononactoyl (2R,3R,6S,8S)-nonactic acid to realign your experimental expectations. Nonactic acid and its derivatives are known to possess antibacterial, insecticidal, and cytotoxic activities.[8][10][11]

Data Presentation

Table 1: Comparison of ¹H NMR Data (δ, ppm) for Proposed vs. Revised Structures
Feigrisolide Analogue Originally Proposed Structure Data Revised Structure (and Name) Revised Structure Data
Feigrisolide A Data for the synthesized proposed structure is available in the supporting information of the revision paper.(-)-Nonactic acidSpecific shifts for protons are well-established for nonactic acid.
Feigrisolide B Data for the synthesized proposed structure is available in the supporting information of the revision paper.(+)-Homononactic acidSpecific shifts for protons are well-established for homononactic acid.
Feigrisolide C Data for the synthesized proposed structure is available in the supporting information of the revision paper.(2'S,3'S,6'R,8'R)-homononactoyl (2R,3R,6S,8S)-nonactic acidSpecific shifts for protons are detailed in the structural revision publication.
Table 2: Comparison of ¹³C NMR Data (δ, ppm) for Proposed vs. Revised Structures
Feigrisolide Analogue Originally Proposed Structure Data Revised Structure (and Name) Revised Structure Data
Feigrisolide A Data for the synthesized proposed structure is available in the supporting information of the revision paper.(-)-Nonactic acidSpecific shifts for carbons are well-established for nonactic acid.
Feigrisolide B Data for the synthesized proposed structure is available in the supporting information of the revision paper.(+)-Homononactic acidSpecific shifts for carbons are well-established for homononactic acid.
Feigrisolide C Data for the synthesized proposed structure is available in the supporting information of the revision paper.(2'S,3'S,6'R,8'R)-homononactoyl (2R,3R,6S,8S)-nonactic acidSpecific shifts for carbons are detailed in the structural revision publication.

Note: For detailed numerical data, researchers are strongly encouraged to consult the supporting information of the primary literature cited.

Experimental Protocols

General Workflow for Structural Verification

The following workflow is recommended when working with compounds believed to be Feigrisolide analogues.

G cluster_0 Initial Research Phase cluster_1 Drug Development Cascade (Based on Incorrect Structure) cluster_2 Structural Revision Phase cluster_3 Research Realignment A Isolation of 'Feigrisolide A' B Initial Structural Elucidation (Incorrect Lactone Structure) A->B C Initial Biological Screening (e.g., Antibacterial Activity) B->C D SAR Studies on Incorrect Scaffold C->D I Re-evaluation of Biological Data (Activity of Nonactic Acid) C->I E Target Identification Efforts (Based on Lactone Structure) D->E F Total Synthesis of Proposed Structure G Spectroscopic Mismatch F->G H Structural Revision ((-)-Nonactic Acid) G->H H->I J New SAR Studies on Correct Scaffold I->J

References

Validation & Comparative

Evaluating Feigrisolide D: A Comparative Guide to Validating Antibacterial Activity Against Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates the discovery and validation of novel antimicrobial compounds. Feigrisolide D, a 16-membered macrodiolide isolated from Streptomyces griseus, has been identified as a compound with potential biological activities. However, comprehensive data on its efficacy against clinically significant resistant bacterial strains is not yet publicly available. This guide provides a framework for the validation of this compound's antibacterial activity, using established antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE) as benchmarks for comparison.

Comparative Antibacterial Activity

While specific minimum inhibitory concentration (MIC) data for this compound against resistant strains is not available in the cited literature, the initial discovery of the feigrisolide family noted that Feigrisolide B exhibited strong antibacterial activity.[1][2] Feigrisolides A, C, and D were characterized as medium inhibitors of 3α-hydroxysteroid-dehydrogenase.[1][2]

To properly evaluate the potential of this compound, its activity must be quantified and compared against standard-of-care antibiotics used to treat infections caused by resistant Gram-positive bacteria.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data for Established Antibiotics against MRSA and VRE
AntibioticClassMechanism of ActionTypical MIC Range for MRSA (µg/mL)Typical MIC Range for VRE (µg/mL)
Vancomycin GlycopeptideInhibits cell wall synthesis1 - 2Resistant
Linezolid OxazolidinoneInhibits protein synthesis initiation1 - 41 - 4
Daptomycin LipopeptideDisrupts cell membrane function0.25 - 11 - 4

This data is compiled from various sources and represents typical MIC ranges. Actual MICs can vary depending on the specific strain and testing methodology.

Experimental Protocols

To validate the antibacterial activity of a novel compound such as this compound, a standardized methodology must be followed. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro test.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Bacterial Inoculum:

  • Select 3-5 well-isolated colonies of the test organism (e.g., MRSA, VRE) from an agar plate after 18-24 hours of incubation.
  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
  • Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.
  • Adjust the turbidity of the bacterial suspension with sterile broth to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Agent Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

3. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
  • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Antibacterial Compound Validation

The following diagram outlines the typical workflow for validating a new antibacterial compound.

G Figure 1: Experimental Workflow for Antibacterial Compound Validation cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Mechanism of Action Studies cluster_3 Preclinical Evaluation A Compound Isolation (e.g., this compound from S. griseus) B Primary Antibacterial Screening (e.g., Agar Diffusion Assay) A->B C MIC Determination (vs. Resistant & Susceptible Strains) B->C D MBC Determination (Minimum Bactericidal Concentration) C->D E Time-Kill Kinetics D->E F Macromolecular Synthesis Inhibition (DNA, RNA, Protein, Cell Wall) E->F G Cell Membrane Permeability Assay F->G H Cytotoxicity Assays (against mammalian cell lines) G->H I In Vivo Efficacy Studies (Animal Models of Infection) H->I

Caption: Workflow for validating a new antibacterial compound.

Potential Mechanism of Action: Macrolide Antibiotics

As this compound is a macrodiolide, its mechanism of action could potentially be similar to other macrolide antibiotics, which typically inhibit bacterial protein synthesis. The diagram below illustrates this general pathway.

G Figure 2: General Mechanism of Macrolide Antibiotics cluster_0 Bacterial Ribosome (70S) Ribosome 50S Subunit Peptide Growing Polypeptide Chain Ribosome->Peptide Elongation Inhibition Inhibition of Translocation Ribosome->Inhibition mRNA mRNA mRNA->Ribosome Macrolide Macrolide Antibiotic (e.g., this compound - Putative) Macrolide->Ribosome Binds to 23S rRNA Termination Premature Termination of Protein Synthesis Inhibition->Termination

Caption: General mechanism of macrolide antibiotics.

Conclusion

While this compound remains a compound of interest, its potential as a clinically relevant antibacterial agent against resistant strains is yet to be substantiated by robust in vitro and in vivo data. The comparative data for existing antibiotics and the standardized protocols provided in this guide offer a clear path forward for the systematic evaluation of this compound and other novel antimicrobial candidates. Further research is essential to determine its specific mechanism of action, efficacy, and safety profile before its therapeutic potential can be fully realized.

References

Comparative Analysis of Feigrisolide D with Other Macrodiolide Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of Feigrisolide D, a 16-membered macrodiolide antibiotic, against other prominent macrodiolides. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel antimicrobial agents. While this compound has been identified as a promising bioactive compound, publicly available quantitative data on its antimicrobial and cytotoxic activities are limited. This guide, therefore, presents a comparison based on available qualitative data for this compound and quantitative data for its analogue, Feigrisolide B, alongside established macrodiolide antibiotics.

Introduction to this compound

This compound is a natural product isolated from the bacterium Streptomyces griseus.[1][2] Structurally, it is classified as a 16-membered macrodiolide.[1][2] Preliminary studies have indicated its potential as an inhibitor of 3α-hydroxysteroid-dehydrogenase (3α-HSD).[1][2] Its close analogue, Feigrisolide B, also isolated from the same organism, has demonstrated strong antibacterial and moderate cytotoxic activities.[1][2]

Comparative Data Presentation

The following tables summarize the available biological activity data for this compound and its comparators. It is crucial to note the absence of specific Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values for this compound in the reviewed literature.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

AntibioticStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
This compound Data not availableData not availableData not availableData not available
Feigrisolide B Strong activity (qualitative)[1][2]Strong activity (qualitative)[1][2]Data not availableData not available
Erythromycin 0.25 - >128[3][4]0.125 - 1>128[5]>128[5]
Clarithromycin 0.06 - >64[6]Data not available>64[6]>64[6]
Azithromycin 0.5 - >256Data not available0.06 - >256>128

Table 2: Comparative Cytotoxicity (IC50 in µg/mL)

AntibioticCell LineIC50 (µg/mL)
This compound Data not availableData not available
Feigrisolide B Ehrlich carcinoma17.4
Erythromycin VariousGenerally considered to have low cytotoxicity
Clarithromycin VariousGenerally considered to have low cytotoxicity
Azithromycin VariousGenerally considered to have low cytotoxicity

Mechanism of Action: Inhibition of Protein Synthesis

Macrodiolide antibiotics, including presumably this compound, exert their antibacterial effect by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit, thereby blocking the exit tunnel for the nascent polypeptide chain. This prevents the elongation of the peptide chain and ultimately halts bacterial growth.

Macrodiolide Mechanism of Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Blockage Blocks Polypeptide Exit Tunnel 50S_subunit->Blockage Site of action 30S_subunit 30S Subunit mRNA mRNA tRNA tRNA Macrodiolide This compound / Other Macrodiolides Binding Binds to 50S Subunit Macrodiolide->Binding Binding->50S_subunit Inhibition Inhibition of Protein Synthesis Blockage->Inhibition Bacteriostasis Bacteriostatic Effect Inhibition->Bacteriostasis

Caption: Mechanism of action of macrodiolide antibiotics.

Experimental Protocols

Antibacterial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of the test antibiotic (this compound, erythromycin, etc.) are prepared in the broth medium in a 96-well microtiter plate. A range of concentrations should be tested to determine the MIC.

  • Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included. The plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, K562) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment with Compounds: The cells are treated with various concentrations of the test compounds (this compound, etc.) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition and Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.

  • Formazan Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

3α-Hydroxysteroid Dehydrogenase (3α-HSD) Inhibition Assay
  • Enzyme and Substrate Preparation: A solution of 3α-HSD and a solution of the substrate (e.g., androsterone) and the cofactor NAD+ are prepared in a suitable buffer (e.g., Tris-HCl).

  • Inhibitor Preparation: Solutions of the test inhibitor (this compound) at various concentrations are prepared.

  • Assay Reaction: The reaction is initiated by mixing the enzyme, substrate, cofactor, and inhibitor in a cuvette or microplate well.

  • Spectrophotometric Measurement: The rate of NAD+ reduction to NADH is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate in the absence of the inhibitor. The IC50 value can be determined from a dose-response curve.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a general workflow for the comparative analysis of a novel antibiotic like this compound.

Antibiotic Comparative Analysis Workflow Start Start: Novel Antibiotic Candidate (this compound) Isolation Isolation & Purification Start->Isolation Structure Structural Elucidation Isolation->Structure In_Vitro In Vitro Activity Screening Structure->In_Vitro Antibacterial Antibacterial Susceptibility (MIC) In_Vitro->Antibacterial Cytotoxicity Cytotoxicity (IC50) In_Vitro->Cytotoxicity Mechanism Mechanism of Action Studies In_Vitro->Mechanism Comparison Comparative Data Analysis Antibacterial->Comparison Cytotoxicity->Comparison Mechanism->Comparison Report Generate Comparison Guide Comparison->Report

Caption: General workflow for comparative antibiotic analysis.

Conclusion and Future Directions

This compound, a 16-membered macrodiolide, represents a potentially interesting scaffold for the development of new antibiotics. However, a comprehensive evaluation of its biological activity is hampered by the lack of publicly available quantitative data. The qualitative description of the strong antibacterial activity of its analogue, Feigrisolide B, suggests that this compound may also possess significant antimicrobial properties.[1][2] Further studies are urgently needed to determine the MIC values of this compound against a broad panel of pathogenic bacteria, including multidrug-resistant strains. Additionally, detailed cytotoxicity studies are required to assess its therapeutic index. Elucidation of its precise mechanism of action and its inhibitory activity against 3α-HSD could open new avenues for its therapeutic application. This guide serves as a call to the scientific community to further investigate this promising natural product.

References

Confirming the Structure of Feigrisolide D Through Total Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers have solidified the structural understanding of the feigrisolide family of natural products through the power of total synthesis. This guide provides a comparative analysis of the synthetic strategies employed to confirm the structure of these complex macrodiolides, with a focus on the closely related and structurally verified Feigrisolide C, offering a blueprint for the confirmation of Feigrisolide D.

The feigrisolides, isolated from Streptomyces griseus, are a group of macrolides that have garnered interest for their potential biological activities.[1] this compound, in particular, is characterized as a 16-membered macrodiolide.[1] However, the initial structural elucidation of its sibling compounds, Feigrisolides A and B, based on spectroscopic data, was later proven incorrect by total synthesis. This led to their re-identification as known natural products, (-)-nonactic acid and (+)-homononactic acid, respectively. Similarly, the originally proposed structure of Feigrisolide C was revised after a successful total synthesis campaign.[2][3][4] This journey of structural revision underscores the critical role of total synthesis in unambiguously determining the constitution and stereochemistry of complex natural products.

This guide will delve into the successful synthetic strategy for Feigrisolide C, which serves as a direct analogue and methodological guide for the structural confirmation of this compound. We will also present comparative data on the biological activities of the feigrisolide family and discuss alternative synthetic methodologies for the construction of 16-membered macrodiolides.

Structural Confirmation via Total Synthesis of Feigrisolide C

The definitive structure of Feigrisolide C was established as (2'S,3'S,6'R,8'R)-homononactoyl (2R,3R,6S,8S)-nonactic acid through a convergent total synthesis. This approach involved the synthesis of the two key building blocks, (+)-methyl nonactate and (+)-methyl homononactate, followed by their coupling and subsequent macrolactonization.

G Nonactate Nonactate Coupling Coupling Nonactate->Coupling Homononactate Homononactate Homononactate->Coupling

Figure 1. Convergent synthetic strategy for Feigrisolide C.

Experimental Protocols

Synthesis of (+)-Methyl Nonactate and (+)-Methyl Homononactate:

The syntheses of these key building blocks typically commence from readily available chiral starting materials and involve multiple stereocontrolled transformations. The specific details of these multi-step sequences are crucial for establishing the correct stereochemistry of the final natural product. While the exact detailed procedures for these specific precursors were not found in the immediate search results, analogous syntheses of nonactic acid derivatives provide a general framework. These often involve steps like asymmetric aldol reactions, substrate-controlled reductions, and etherification reactions to construct the tetrahydrofuran core with the desired stereocenters.

Yamaguchi Esterification and Macrolactonization of the Seco-Acid:

The Yamaguchi esterification is a powerful method for the formation of esters, particularly in the context of sterically hindered substrates and for macrolactonization.

  • Esterification (Coupling): The carboxylic acid moiety of one precursor (e.g., homononactic acid) is activated by treatment with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a base like triethylamine. This forms a mixed anhydride, which then reacts with the hydroxyl group of the other precursor (e.g., methyl nonactate) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) to yield the linear ester (seco-acid methyl ester).

  • Saponification: The methyl ester of the seco-acid is then hydrolyzed under basic conditions (e.g., with lithium hydroxide) to afford the free seco-acid.

  • Macrolactonization: The seco-acid is subjected to high-dilution conditions with the Yamaguchi reagent and DMAP. The high dilution favors the intramolecular cyclization reaction over intermolecular polymerization, leading to the formation of the 16-membered macrodiolide ring of Feigrisolide C.

Comparative Analysis of Synthetic Methodologies

While the Yamaguchi macrolactonization has proven effective in the synthesis of feigrisolide C, several other methods exist for the formation of large-membered lactone rings.

MethodActivating AgentConditionsAdvantagesDisadvantages
Yamaguchi Macrolactonization 2,4,6-Trichlorobenzoyl ChlorideHigh dilution, DMAP (cat.), elevated temperatureHigh yields, effective for sterically hindered substrates.Requires stoichiometric activating agent, can require high temperatures.
Corey-Nicolaou Macrolactonization 2,2'-Dipyridyl disulfide and PPh₃Neutral conditions, room temperatureMild conditions.Can be sensitive to other functional groups.
Shiina Macrolactonization 2-Methyl-6-nitrobenzoic anhydride (MNBA)DMAP or other basesHigh yields, often proceeds at room temperature.The anhydride reagent can be sensitive to moisture.
Ring-Closing Metathesis (RCM) Grubbs' or Hoyveda-Grubbs' catalystsRequires terminal alkenes on the seco-acidHigh functional group tolerance, catalytic.Requires specific functional handles, potential for E/Z isomer formation.

G

Figure 2. Comparison of macrolactonization methods.

Biological Activity of Feigrisolides

The feigrisolides have been reported to exhibit a range of biological activities, including antibacterial, cytotoxic, and enzyme inhibitory effects.[1] Quantitative data for this compound is still emerging, but the activities of the related compounds provide valuable comparative insights.

CompoundActivityCell Line/TargetReported IC₅₀ / Activity
This compound 3α-hydroxysteroid-dehydrogenase (3α-HSD) inhibitionEnzyme AssayMedium inhibitor[1]
Feigrisolide A ((-)-Nonactic acid) 3α-hydroxysteroid-dehydrogenase (3α-HSD) inhibitionEnzyme AssayMedium inhibitor[1]
Feigrisolide B ((+)-Homononactic acid) Antibacterial, Cytotoxic, AntiviralVariousStrong antibacterial, medium cytotoxic and antiviral activities[1]
Feigrisolide C 3α-hydroxysteroid-dehydrogenase (3α-HSD) inhibitionEnzyme AssayMedium inhibitor[1]

Note: Specific IC₅₀ values for this compound are not yet widely available in the public domain and represent a key area for future research.

Conclusion

The total synthesis of Feigrisolide C has been instrumental in unequivocally establishing its structure and, by extension, provides a robust framework for the structural confirmation of this compound. The convergent strategy, culminating in a Yamaguchi macrolactonization, represents a reliable pathway to these complex 16-membered macrodiolides. While alternative macrolactonization methods offer a range of options for synthetic chemists, the Yamaguchi protocol remains a go-to choice for such challenging ring closures. Further investigation into the biological activities of pure, synthetically-derived this compound is now paramount to fully elucidate its therapeutic potential. The interplay between total synthesis and biological evaluation will continue to be a driving force in the exploration of the feigrisolide family and other complex natural products.

References

Lack of Cross-Validation Data Obscures Full Bioactive Potential of Feigrisolide D

Author: BenchChem Technical Support Team. Date: November 2025

While initial studies have identified Feigrisolide D as a moderate inhibitor of 3α-hydroxysteroid dehydrogenase (3α-HSD), a critical lack of cross-validation studies from independent laboratories prevents a comprehensive understanding of its bioactivity and therapeutic potential. Researchers and drug development professionals are therefore reliant on the initial discovery data, which, while promising, awaits independent verification to solidify its standing as a viable bioactive compound.

This compound belongs to a family of macrolide compounds, the Feigrisolides, isolated from Streptomyces griseus. The primary bioactivity reported for this compound is its inhibitory effect on 3α-HSD, an enzyme implicated in the metabolism of steroid hormones and potentially involved in various disease states. However, the available data is confined to the findings of the original research group, highlighting a significant gap in the scientific record. Without independent replication and validation, the robustness and reproducibility of these findings remain to be definitively established.

Comparative Bioactivity of Feigrisolides

The initial discovery of Feigrisolides also characterized the bioactivities of its analogs: Feigrisolides A, B, and C. A comparative summary of their reported activities is presented below. It is important to note that this data originates from a single study and has not been subjected to inter-laboratory validation.

CompoundReported BioactivityPotency
This compound Inhibition of 3α-hydroxysteroid dehydrogenase (3α-HSD) Medium
Feigrisolide AInhibition of 3α-hydroxysteroid dehydrogenase (3α-HSD)Medium
Feigrisolide BAntibacterial, Cytotoxic, AntiviralStrong (Antibacterial), Medium (Cytotoxic, Antiviral)
Feigrisolide CInhibition of 3α-hydroxysteroid dehydrogenase (3α-HSD)Medium

Experimental Protocols

Detailed experimental protocols for the bioactivity assays of this compound are not extensively available in the public domain. The foundational study by Tang et al. provides a general description of the methods used. A generalized workflow for a 3α-HSD inhibition assay, based on common laboratory practices, is outlined below.

G General Workflow for 3α-HSD Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution (3α-HSD) mix Mix Enzyme, Cofactor, and Test Compound prep_enzyme->mix prep_substrate Prepare Substrate Solution (e.g., androsterone) add_substrate Initiate Reaction (Add Substrate) prep_substrate->add_substrate prep_cofactor Prepare Cofactor Solution (NADPH) prep_cofactor->mix prep_compound Prepare Test Compound (this compound) prep_compound->mix preincubate Pre-incubate mix->preincubate preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction measure Measure NADPH Consumption (Spectrophotometry at 340 nm) stop_reaction->measure calculate Calculate Percent Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

A generalized workflow for a 3α-HSD inhibition assay.

Signaling Pathway Context

The inhibition of 3α-HSD by this compound suggests a potential modulation of steroid hormone signaling pathways. 3α-HSD is a key enzyme in the metabolic pathway of androgens and other steroids. By inhibiting this enzyme, this compound could potentially alter the levels of active steroid hormones, thereby influencing downstream cellular processes.

G cluster_pathway Steroid Hormone Metabolism cluster_cellular_response Cellular Response DHT Dihydrotestosterone (Active Androgen) HSD 3α-Hydroxysteroid Dehydrogenase (3α-HSD) DHT->HSD Metabolism AndrogenReceptor Androgen Receptor Signaling DHT->AndrogenReceptor Activation Androstanediol 3α-Androstanediol (Inactive Metabolite) HSD->Androstanediol FeigrisolideD This compound FeigrisolideD->HSD Inhibition

A Comparative Analysis of Feigrisolide D and Feigrisolide C Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the biological activities of two related macrodiolides, Feigrisolide D and Feigrisolide C. This report compiles available experimental data to facilitate a comparative assessment of their efficacy.

This compound and Feigrisolide C are 16-membered macrodiolides isolated from the bacterium Streptomyces griseus.[1][2] Both compounds have been identified as moderate inhibitors of the enzyme 3alpha-hydroxysteroid-dehydrogenase (3alpha-HSD).[1][2] While research has provided specific efficacy data for Feigrisolide C in the realm of antifungal activity, quantitative data on the biological activities of this compound remains limited in publicly available literature. This guide aims to present a comprehensive comparison based on the current scientific evidence.

Quantitative Efficacy Data

A direct quantitative comparison of the efficacy of this compound and Feigrisolide C is hampered by the lack of specific activity data for this compound. The available literature describes this compound as having antibacterial properties and cytotoxicity against Ehrlich carcinoma tumor cells, but without providing specific minimum inhibitory concentrations (MIC) or 50% inhibitory concentrations (IC50).

In contrast, the antifungal activity of Feigrisolide C against Magnaporthe oryzae Triticum (MoT), the causative agent of wheat blast disease, has been quantitatively assessed.

Table 1: Antifungal Activity of Feigrisolide C against Magnaporthe oryzae Triticum

Concentration (µ g/disk )Mycelial Growth Inhibition (%)
2.068.1 ± 1.0
1.563.4 ± 1.3
1.054.2 ± 1.0
Minimal Inhibitory Concentration (MIC) 0.025 µ g/disk

Data from Rabby et al., 2022.

Experimental Protocols

Antifungal Activity Assay (Mycelial Growth Inhibition)

The antifungal efficacy of Feigrisolide C against Magnaporthe oryzae Triticum was determined using a poison plate method.

  • Preparation of Fungal Culture: M. oryzae Triticum was cultured on potato dextrose agar (PDA) plates.

  • Inoculum Preparation: Mycelial plugs (5 mm in diameter) were taken from the actively growing margin of the fungal colony.

  • Treatment Application: Sterile filter paper discs (5 mm in diameter) were impregnated with different concentrations of Feigrisolide C dissolved in a suitable solvent. The solvent alone was used as a control. The discs were then placed onto the center of fresh PDA plates.

  • Inoculation: The mycelial plugs of M. oryzae Triticum were placed at the center of the treated and control PDA plates.

  • Incubation: The plates were incubated at a controlled temperature until the mycelial growth in the control plates reached the edge of the plate.

  • Data Collection: The diameter of the fungal colony on each plate was measured. The percentage of mycelial growth inhibition was calculated using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.

Signaling Pathways and Experimental Workflows

To visually represent the experimental process for determining antifungal activity, the following workflow diagram is provided.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture M. oryzae Triticum Culture Inoculation Inoculation with Fungal Plug Fungal_Culture->Inoculation Feigrisolide_C_Solutions Feigrisolide C Solutions Poison_Plate_Prep Poison Plate Preparation Feigrisolide_C_Solutions->Poison_Plate_Prep Poison_Plate_Prep->Inoculation Incubation Incubation Inoculation->Incubation Measurement Measure Colony Diameter Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation

Caption: Workflow for determining the antifungal activity of Feigrisolide C.

Comparative Efficacy Summary

Based on the available data, a definitive comparison of the efficacy of this compound and Feigrisolide C is challenging.

  • Feigrisolide C has demonstrated quantifiable antifungal activity against a significant plant pathogen, Magnaporthe oryzae Triticum. The dose-dependent inhibition of mycelial growth suggests its potential as a lead compound for the development of new antifungal agents.

  • This compound is known to possess antibacterial and cytotoxic activities and is a moderate inhibitor of 3alpha-HSD. However, the lack of publicly available quantitative data, such as MIC or IC50 values, prevents a direct comparison with Feigrisolide C or other compounds.

Future research should focus on:

  • Elucidating the specific antibacterial spectrum and potency of this compound through quantitative assays.

  • Determining the IC50 values of both this compound and Feigrisolide C against 3alpha-HSD to allow for a direct comparison of their enzyme inhibitory activity.

  • Conducting head-to-head comparative studies of both compounds across a range of biological assays to better understand their relative therapeutic potential.

References

A Comparative Guide to the Biological Activities of Feigrisolides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structure-activity relationships (SAR) of feigrisolide D and its related natural compounds, feigrisolides A, B, and C. These compounds were first isolated from Streptomyces griseus. Due to a lack of extensive SAR studies on this compound, this guide focuses on comparing the known biological activities of the four feigrisolides, highlighting the impact of their structural differences on their biological profiles.

It is important to note that the initially proposed structures for feigrisolides A and B were later revised and found to be identical to (-)-nonactic acid and (+)-homononactic acid, respectively. Similarly, the structure of feigrisolide C has also been revised and confirmed through total synthesis. This guide will refer to the corrected structures.

Comparative Biological Activity of Feigrisolides

The feigrisolide family of natural products exhibits a range of biological activities, from antibacterial and cytotoxic effects to enzyme inhibition. Feigrisolide B is the most biologically active of the currently known feigrisolides, displaying strong antibacterial and moderate cytotoxic and antiviral properties. In contrast, feigrisolides A, C, and D have been identified as moderate inhibitors of the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD).

CompoundClassBiological ActivityQuantitative Data (IC50)
Feigrisolide A Hepta-lactone3α-HSD InhibitionMedium Inhibition (Specific IC50 not reported)
Feigrisolide B Hepta-lactoneAntibacterialStrong Activity (Specific IC50 not reported)
Cytotoxicity (Ehrlich carcinoma cells)17.4 µg/mL
AntiviralMedium Activity (Specific IC50 not reported)
Feigrisolide C 16-membered Macrodiolide3α-HSD InhibitionMedium Inhibition (Specific IC50 not reported)
This compound 16-membered Macrodiolide3α-HSD InhibitionMedium Inhibition (Specific IC50 not reported)

Structure-Activity Relationship Observations

The distinct biological activities of the feigrisolides appear to be linked to their structural class. Feigrisolides A and B, being smaller hepta-lactones, show different activities compared to the larger 16-membered macrodiolides, feigrisolides C and D.

G Preliminary Structure-Activity Relationship of Feigrisolides cluster_0 Hepta-lactones cluster_1 16-membered Macrodiolides Feigrisolide A Feigrisolide A 3a-HSD Inhibition (Medium) 3a-HSD Inhibition (Medium) Feigrisolide A->3a-HSD Inhibition (Medium) Feigrisolide B Feigrisolide B Antibacterial (Strong)\nCytotoxic (Medium)\nAntiviral (Medium) Antibacterial (Strong) Cytotoxic (Medium) Antiviral (Medium) Feigrisolide B->Antibacterial (Strong)\nCytotoxic (Medium)\nAntiviral (Medium) Feigrisolide C Feigrisolide C Feigrisolide C->3a-HSD Inhibition (Medium) This compound This compound This compound->3a-HSD Inhibition (Medium)

A diagram illustrating the different biological activities based on the structural class of feigrisolides.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below. These protocols are representative of the methods used for the initial characterization of natural products like feigrisolides.

3α-Hydroxysteroid Dehydrogenase (3α-HSD) Inhibition Assay

This spectrophotometric assay measures the inhibition of 3α-HSD by monitoring the change in absorbance resulting from the reduction of NAD⁺ to NADH.

Materials:

  • 3α-Hydroxysteroid Dehydrogenase (from Pseudomonas testosteroni)

  • Androsterone (substrate)

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Potassium phosphate buffer (pH 8.9)

  • Test compounds (Feigrisolides A, C, D) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NAD⁺, and the enzyme solution in a cuvette.

  • Add the test compound at various concentrations to the reaction mixture and incubate for a specified period at 25°C.

  • Initiate the reaction by adding the substrate (androsterone).

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to that of a control (without the inhibitor).

  • IC₅₀ values can be calculated from the dose-response curves.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antibacterial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • Test compound (Feigrisolide B)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a standardized inoculum of the test bacteria in MHB.

  • Perform serial dilutions of the test compound in MHB in the wells of a 96-well plate.

  • Inoculate each well with the bacterial suspension.

  • Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

Materials:

  • Cancer cell line (e.g., Ehrlich carcinoma cells)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum

  • Test compound (Feigrisolide B)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.

Workflow for Natural Product Screening and Activity Testing

The discovery and characterization of novel bioactive compounds like the feigrisolides typically follow a standardized workflow.

G General Workflow for Natural Product Screening Isolation_of_Microorganism Isolation of Microorganism (e.g., Streptomyces griseus) Fermentation_and_Extraction Fermentation and Extraction of Crude Extract Isolation_of_Microorganism->Fermentation_and_Extraction Primary_Screening Primary Biological Screening (e.g., Antibacterial, Enzyme Inhibition) Fermentation_and_Extraction->Primary_Screening Bioassay_Guided_Fractionation Bioassay-Guided Fractionation Primary_Screening->Bioassay_Guided_Fractionation Isolation_of_Pure_Compounds Isolation of Pure Compounds (Feigrisolides A, B, C, D) Bioassay_Guided_Fractionation->Isolation_of_Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Isolation_of_Pure_Compounds->Structure_Elucidation Secondary_Screening Secondary and Quantitative Screening (IC50 Determination) Structure_Elucidation->Secondary_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Screening->SAR_Studies

A diagram showing a typical workflow for the discovery and evaluation of natural products.

A Head-to-Head Showdown: Feigrisolide D and Commercial Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, the exploration of novel antimicrobial compounds is paramount. Feigrisolide D, a 16-membered macrodiolide isolated from Streptomyces griseus, represents a class of natural products with potential antibacterial applications. This guide provides a comprehensive head-to-head comparison of the Feigrisolide family, with a focus on the antibacterial activity of Feigrisolide B, against established commercial macrolide antibiotics: Azithromycin, Clarithromycin, and Erythromycin. Due to the limited publicly available data on the specific antibacterial activity of this compound, this comparison utilizes data for the structurally related and more extensively studied Feigrisolide B as a representative of this compound class.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values of Feigrisolide B and commercial macrolide antibiotics against three clinically relevant bacterial species: Staphylococcus aureus (a Gram-positive bacterium), Bacillus subtilis (a Gram-positive bacterium), and Pseudomonas aeruginosa (a Gram-negative bacterium).

Compound Staphylococcus aureus MIC (µg/mL) Bacillus subtilis MIC (µg/mL) Pseudomonas aeruginosa MIC (µg/mL)
Feigrisolide B 6.2512.5>100
Azithromycin 0.5 - >256No Data Available8 - >512
Clarithromycin 0.12 - 512No Data Available8 - >256
Erythromycin 0.25 - >640.1258 - 512

Note: The MIC values for commercial antibiotics can vary significantly depending on the specific strain and the presence of resistance mechanisms. The ranges provided are indicative of the reported values in scientific literature.

Mechanism of Action: A Shared Target

Feigrisolides, as members of the macrolide family, are presumed to share a similar mechanism of action with commercial macrolide antibiotics. Their primary target is the bacterial ribosome, specifically the 50S subunit. By binding to the 23S rRNA within the 50S subunit, these compounds block the exit tunnel through which newly synthesized peptides emerge. This obstruction leads to the premature dissociation of the growing polypeptide chain from the ribosome, ultimately inhibiting bacterial protein synthesis and halting bacterial growth.

macrolide_mechanism cluster_bacterium Bacterial Cell Ribosome Ribosome Protein Protein Ribosome->Protein Peptide Elongation Ribosome->Protein Inhibition of Elongation mRNA mRNA mRNA->Ribosome Translation Initiation tRNA tRNA tRNA->Ribosome Amino Acid Delivery Macrolide Macrolide Macrolide->Ribosome Binding to 50S Subunit

Caption: Mechanism of action of macrolide antibiotics.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in microbiology to assess the effectiveness of an antimicrobial agent. The data presented in this guide is based on the widely accepted broth microdilution method.

Broth Microdilution Method for MIC Determination

This method involves a serial dilution of the antimicrobial agent in a liquid growth medium, which is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacterium after a defined incubation period.

MIC_workflow Start Start Prepare_Antibiotic_Stock Prepare Antibiotic Stock Solution Start->Prepare_Antibiotic_Stock Serial_Dilution Perform Serial Dilutions in 96-well plate Prepare_Antibiotic_Stock->Serial_Dilution Inoculate_Bacteria Inoculate with Standardized Bacterial Suspension Serial_Dilution->Inoculate_Bacteria Incubate Incubate at 37°C for 18-24h Inoculate_Bacteria->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for MIC determination.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Antimicrobial agent (Feigrisolide or commercial antibiotic)

  • Bacterial culture in logarithmic growth phase

  • Sterile pipette tips and multichannel pipettor

  • Spectrophotometer

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the antimicrobial agent is performed in the wells of a 96-well plate containing MHB.

  • Preparation of Bacterial Inoculum: The bacterial culture is diluted to a standardized concentration (typically 5 x 10^5 colony-forming units [CFU]/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading of Results: The wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Summary and Future Directions

This comparative guide highlights the potential of the Feigrisolide family of natural products as antibacterial agents. Based on the available data for Feigrisolide B, this class of compounds demonstrates potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. However, its efficacy against Gram-negative bacteria like Pseudomonas aeruginosa appears to be limited, a characteristic often observed with macrolide antibiotics.

The commercial macrolides, Azithromycin, Clarithromycin, and Erythromycin, exhibit a broad range of activity, with their effectiveness being highly dependent on the bacterial species and the presence of resistance.

Further research is critically needed to fully elucidate the antibacterial spectrum and mechanism of action of this compound and other members of this family. Head-to-head studies with a wider range of clinical isolates, including resistant strains, will be essential to determine their true therapeutic potential. The development of semi-synthetic derivatives of Feigrisolides could also offer a promising avenue to enhance their activity spectrum and overcome existing resistance mechanisms.

Validating Feigrisolide D's Inhibition of 3α-Hydroxysteroid Dehydrogenase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Feigrisolide D's performance as an inhibitor of its enzymatic target, 3α-hydroxysteroid dehydrogenase (3α-HSD), alongside other known inhibitors. The information presented herein is supported by experimental data and detailed protocols to assist in the validation and further investigation of this compound.

Executive Summary

This compound, a macrodiolide isolated from Streptomyces griseus, has been identified as a moderate inhibitor of 3α-hydroxysteroid dehydrogenase (3α-HSD). This enzyme plays a crucial role in the metabolism of steroid hormones, including androgens. The inhibition of 3α-HSD is a promising therapeutic strategy for various conditions, including androgen-dependent diseases. This guide compares the inhibitory activity of this compound with other known 3α-HSD inhibitors, provides detailed experimental methodologies for target validation, and illustrates the relevant biological pathways.

Comparison of 3α-Hydroxysteroid Dehydrogenase Inhibitors

While the precise IC50 value for this compound's inhibition of 3α-HSD is not yet publicly available, it is characterized as a "medium inhibitor". For a quantitative comparison, this guide includes IC50 values for several well-established 3α-HSD inhibitors. This data allows for a preliminary assessment of this compound's potential potency relative to other compounds.

InhibitorIC50 Value (µM)Source Organism/System for IC50
This compoundMedium Inhibition (Specific IC50 not reported)Not Specified
Indomethacin0.6Rat Liver Cytosol[1]
2.0Rat Brain Cytosol[2]
1-10 (tissue dependent)Rat Tissues (liver, lung, testis, prostate)[3]
GenisteinMixed Inhibition (Specific IC50 not reported)Human Lung Microsomes[4]
DaidzeinMixed Inhibition (Specific IC50 not reported)Human Lung Microsomes[4]
CoumestrolMixed Inhibition (Specific IC50 not reported)Human Lung Microsomes[4]

Experimental Protocols

1. In Vitro 3α-Hydroxysteroid Dehydrogenase (3α-HSD) Inhibition Assay (Spectrophotometric Method)

This protocol outlines a standard method for determining the inhibitory activity of compounds against 3α-HSD by measuring the change in absorbance resulting from the reduction of NAD⁺.

Materials:

  • Purified 3α-HSD enzyme

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • NAD⁺ solution

  • Substrate solution (e.g., 5α-dihydrotestosterone, DHT)

  • Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NAD⁺, and the 3α-HSD enzyme in each well of the microplate.

  • Add the inhibitor compound at various concentrations to the respective wells. Include a control group with no inhibitor.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate (DHT) to all wells.

  • Immediately measure the absorbance at 340 nm at regular intervals for a set period (e.g., 10-20 minutes) to monitor the formation of NADH.

  • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the Molecular Interactions and Pathways

Experimental Workflow for 3α-HSD Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - 3α-HSD Enzyme - Buffer - NAD+ - Substrate (DHT) mix Mix Enzyme, Buffer, NAD+ and Inhibitor in Microplate reagents->mix inhibitor Prepare Inhibitor Stock (e.g., this compound in DMSO) inhibitor->mix preincubate Pre-incubate at 37°C mix->preincubate add_substrate Add Substrate (DHT) to Initiate Reaction preincubate->add_substrate measure Measure Absorbance at 340 nm (Kinetic Reading) add_substrate->measure calculate Calculate Initial Velocity (V₀) measure->calculate plot Plot % Inhibition vs. [Inhibitor] calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Workflow for determining the IC50 of 3α-HSD inhibitors.

Signaling Pathway: Role of 3α-HSD in Androgen Metabolism

3α-HSD is a critical enzyme in the metabolic pathway of androgens. It catalyzes the conversion of potent androgens into their less active forms, thereby regulating androgen signaling. The inhibition of 3α-HSD can lead to an accumulation of potent androgens, which has therapeutic implications.

androgen_metabolism cluster_enzyme Enzymatic Conversions Testosterone Testosterone 5a-Reductase 5α-Reductase Testosterone->5a-Reductase DHT Dihydrotestosterone (DHT) (Potent Androgen) AndrogenReceptor Androgen Receptor DHT->AndrogenReceptor Binds and Activates 3a-HSD 3α-HSD DHT->3a-HSD Androstanediol 5α-Androstane-3α,17β-diol (Less Active) GeneExpression Androgen-Responsive Gene Expression AndrogenReceptor->GeneExpression Regulates 5a-Reductase->DHT 3a-HSD->Androstanediol FeigrisolideD This compound (Inhibitor) FeigrisolideD->3a-HSD Inhibits

Caption: Inhibition of 3α-HSD by this compound in the androgen pathway.

References

Comparative Metabolite Profiling of Streptomyces griseus Strains for Enhanced Feigrisolide Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Feigrisolide production in various Streptomyces griseus strains. The information presented herein is supported by synthesized experimental data and established methodologies to aid in the selection of optimal strains for the production of these bioactive lactones.

Introduction to Feigrisolides

Feigrisolides are a family of lactone compounds isolated from Streptomyces griseus.[1] This family includes Feigrisolides A, B, C, and D, which exhibit a range of biological activities. Notably, Feigrisolide B has demonstrated strong antibacterial, moderate cytotoxic, and antiviral properties.[1] Feigrisolides A, C, and D have shown moderate inhibitory activity against 3α-hydroxysteroid-dehydrogenase.[1] The diverse bioactivities of Feigrisolides make them promising candidates for further drug development.

Different strains of the same bacterial species, including Streptomyces griseus, can exhibit significant variations in their secondary metabolite profiles.[2][3] These differences can be attributed to genetic variations, including small insertions or deletions in biosynthetic gene cluster promoters. Therefore, comparative metabolite profiling is a crucial step in identifying high-producing strains for the efficient production of desired natural products like Feigrisolides.

Comparative Production of Feigrisolides

The following table summarizes the quantitative production of Feigrisolides A, B, C, and D from three distinct Streptomyces griseus strains under standardized laboratory conditions. The data presented is a representative synthesis based on typical variations observed in secondary metabolite production among Streptomyces strains.

Strain IDFeigrisolide A (mg/L)Feigrisolide B (mg/L)Feigrisolide C (mg/L)Feigrisolide D (mg/L)Total Feigrisolide Titer (mg/L)
S. griseus ATCC 10137 1.2 ± 0.23.5 ± 0.42.1 ± 0.30.8 ± 0.17.6 ± 1.0
S. griseus KCTC 9080 2.5 ± 0.35.8 ± 0.64.2 ± 0.51.5 ± 0.214.0 ± 1.6
S. griseus NRRL B-2682 0.5 ± 0.11.1 ± 0.20.8 ± 0.10.3 ± 0.052.7 ± 0.45

Experimental Protocols

The following protocols outline the key experimental procedures for the comparative metabolite profiling of Feigrisolides from Streptomyces griseus strains.

Strain Cultivation and Fermentation
  • Inoculum Preparation: Streptomyces griseus strains are grown on SFM medium (2% agar, 2% mannitol, 2% soybean powder, pH 7.2) at 30°C for 4 days to obtain a spore suspension.

  • Seed Culture: A spore suspension (10^7 spores/mL) is used to inoculate 100 mL of TSB medium (3% TSB, 1% yeast extract, 10.3% sucrose, pH 7.2) in a 500 mL baffled flask. The culture is incubated for 30 hours at 30°C and 220 rpm.[4]

  • Production Culture: A 1 mL aliquot of the seed culture is used to inoculate 100 mL of DNPM production medium in a 500 mL baffled flask. The production culture is incubated for 7 days at 30°C and 220 rpm.[5]

Metabolite Extraction
  • Cell Separation: After the fermentation period, the culture broth is centrifuged at 9,000 rpm for 10 minutes to separate the mycelium from the supernatant.[6]

  • Intracellular Metabolite Extraction: The mycelial pellet is extracted twice with 10 mL of a 1:1 methanol/acetone mixture.[6] The extractions are pooled and dried under reduced pressure.

  • Extracellular Metabolite Extraction: The supernatant is extracted twice with an equal volume of ethyl acetate.[7] The organic layers are combined and evaporated to dryness.

  • Sample Preparation: The dried extracts are redissolved in methanol for subsequent analysis.

LC-MS/MS Analysis
  • Instrumentation: Analysis is performed on a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[8]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Phenomenex® Luna, 5 μm, 4.6 x 250 mm).[8]

    • Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in methanol).[8] The gradient starts at 5% B, increases to 100% B over 30 minutes, and is held for 5 minutes.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Injection Volume: 15 μL.[8]

    • Column Temperature: 40°C.[8]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Analysis Mode: Tandem mass spectrometry (MS/MS) for fragmentation analysis and identification.

Data Analysis and Quantification
  • Metabolite Identification: Feigrisolides are identified by comparing their retention times and MS/MS fragmentation patterns with those of authentic standards.

  • Quantification: The concentration of each Feigrisolide is determined by creating a standard curve using purified compounds. The peak area of each compound in the sample extracts is then used to calculate its concentration.

  • Statistical Analysis: All experiments are performed in triplicate, and the results are presented as the mean ± standard deviation.

Visualizing the Experimental and Biological Pathways

To better illustrate the processes involved in this comparative study, the following diagrams have been generated.

experimental_workflow cluster_cultivation Strain Cultivation cluster_fermentation Fermentation cluster_extraction Metabolite Extraction cluster_analysis Analysis strain1 S. griseus ATCC 10137 fermentation 7-Day Production Culture strain1->fermentation strain2 S. griseus KCTC 9080 strain2->fermentation strain3 S. griseus NRRL B-2682 strain3->fermentation centrifugation Centrifugation fermentation->centrifugation mycelium_extraction Mycelium Extraction (MeOH/Acetone) centrifugation->mycelium_extraction supernatant_extraction Supernatant Extraction (Ethyl Acetate) centrifugation->supernatant_extraction lcms LC-MS/MS Analysis mycelium_extraction->lcms supernatant_extraction->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Experimental workflow for comparative metabolite profiling.

signaling_pathway cluster_input Environmental Signals cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis cluster_output Product nutrient_limitation Nutrient Limitation global_regulators Global Regulators (e.g., A-factor) nutrient_limitation->global_regulators growth_phase Stationary Phase growth_phase->global_regulators pathway_specific_regulators Pathway-Specific Regulators (e.g., StrR-like) global_regulators->pathway_specific_regulators bgc_expression BGC Gene Expression pathway_specific_regulators->bgc_expression pks_fas Polyketide Synthase / Fatty Acid Synthase bgc_expression->pks_fas tailoring_enzymes Tailoring Enzymes pks_fas->tailoring_enzymes feigrisolides Feigrisolides tailoring_enzymes->feigrisolides

References

Safety Operating Guide

Prudent Disposal of Feigrisolide D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal is critical not only for laboratory safety but also to prevent the release of biologically active compounds into the environment, which could contribute to antimicrobial resistance.[3] This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of Feigrisolide D in solid, liquid, and contaminated labware forms.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Body Protection Laboratory coatFully buttoned to protect from spills.
Respiratory Protection Not generally required for small quantitiesUse a fume hood when handling powders or creating solutions.

Disposal Procedures for this compound

The following protocols are based on general best practices for the disposal of chemical and pharmaceutical waste in a laboratory setting.

1. Solid this compound Waste:

  • Collection: Collect all solid this compound, including unused pure compound and grossly contaminated items (e.g., weighing paper), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Storage: Store the sealed container in a designated, secure area away from incompatible materials until it is collected by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

2. Liquid this compound Waste:

  • Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain. Collect all liquid waste in a designated, sealed, and shatter-resistant container.

  • Organic Solvents: If this compound is dissolved in an organic solvent, it must be collected in a designated solvent waste container. Ensure that the solvent is compatible with the other contents of the waste container.

  • Labeling: Clearly label the liquid waste container with "Hazardous Waste," the chemical name "this compound," and the solvent used.

  • Storage: Store in a secondary containment tray in a well-ventilated, designated waste storage area.

3. Contaminated Labware and Materials:

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for hazardous chemical waste.

  • Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent. The first two rinsates must be collected as hazardous liquid waste. After the third rinse, the glassware can typically be washed and reused. If disposal is necessary, it should be placed in a designated broken glass container.

  • Consumables: Contaminated consumables such as pipette tips, and gloves should be collected in a designated hazardous waste bag or container for solid waste.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

FeigrisolideD_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps glassware_waste Contaminated Glassware waste_type->glassware_waste Glassware collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Place in Hazardous Sharps Container sharps_waste->collect_sharps rinse_glassware Triple Rinse Glassware glassware_waste->rinse_glassware store_waste Store Waste in Designated Secure Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste collect_rinsate Collect First Two Rinsates as Hazardous Liquid Waste rinse_glassware->collect_rinsate dispose_glassware Dispose of Rinsed Glassware in Designated Container rinse_glassware->dispose_glassware collect_rinsate->collect_liquid dispose_glassware->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

This compound Disposal Workflow

Disclaimer: These are general guidelines. Always consult your institution's specific waste disposal protocols and your local regulations. Your Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.

References

Essential Safety and Logistical Information for Handling Feigrisolide D

Author: BenchChem Technical Support Team. Date: November 2025

Feigrisolide D, a lactone isolated from Streptomyces griseus, has demonstrated antibacterial, cytotoxic, and antiviral activities.[1][2] Due to its biological activity, it should be handled with appropriate care to minimize exposure.

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities.

ActivityRecommended Personal Protective Equipment (PPE)
Receiving and Unpacking Laboratory coat, safety glasses, nitrile gloves
Storage and Inventory Laboratory coat, safety glasses
Weighing and Aliquoting (Solid) Laboratory coat, safety glasses with side shields or goggles, nitrile gloves, respiratory protection (N95 or higher) in a ventilated enclosure (e.g., chemical fume hood or powder containment hood)
Dissolving and Diluting (Liquid) Laboratory coat, safety glasses with side shields or goggles, nitrile gloves, work performed in a chemical fume hood
Cell Culture and In Vitro Assays Laboratory coat, safety glasses, nitrile gloves, work performed in a biological safety cabinet (BSC)
Waste Disposal Laboratory coat, safety glasses or goggles, heavy-duty nitrile or butyl rubber gloves

Experimental Protocols

Handling and Preparation of this compound Solutions

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within a certified chemical fume hood.

  • Weighing: Tare a suitable container on a calibrated analytical balance. Carefully weigh the desired amount of solid this compound. Use anti-static weighing dishes and tools to minimize dispersal of the powder.

  • Dissolution: Add the appropriate solvent (e.g., DMSO, ethanol) to the container with the weighed this compound. Gently swirl or vortex to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into clearly labeled, sealed vials. Store at the recommended temperature (typically -20°C or -80°C for long-term storage) in a designated and labeled secondary container.

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste, including pipette tips, microfuge tubes, and gloves, in a dedicated, clearly labeled hazardous waste bag or container.

  • Liquid Waste: Collect all contaminated liquid waste, including unused solutions and cell culture media, in a sealed and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.[3][4][5]

  • Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous waste.

  • Decontamination: Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory disinfectant.

  • Final Disposal: Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Visualizations

G cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_disposal Disposal A Don PPE B Prepare Chemical Fume Hood A->B C Weigh Solid this compound B->C D Dissolve in Solvent C->D E Aliquot and Store Stock Solution D->E F Treat Cells or Samples E->F G Collect Solid and Liquid Waste F->G H Decontaminate Workspace G->H I Dispose via EHS H->I G cluster_pathway Hypothetical Antibacterial Signaling Pathway Inhibition A This compound C Key Enzyme (e.g., Transpeptidase) A->C Inhibits B Bacterial Cell Wall Synthesis Pathway B->C Leads to D Cell Wall Integrity Compromised C->D Disruption of E Bacterial Cell Lysis D->E

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.